molecular formula C42H51N9O7 B15137312 D-Leu-Pro-Arg-Rh110-D-Pro

D-Leu-Pro-Arg-Rh110-D-Pro

Número de catálogo: B15137312
Peso molecular: 793.9 g/mol
Clave InChI: PGPRTLJFNVZRGW-DLBULNJOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-Leu-Pro-Arg-Rh110-D-Pro is a useful research compound. Its molecular formula is C42H51N9O7 and its molecular weight is 793.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C42H51N9O7

Peso molecular

793.9 g/mol

Nombre IUPAC

(2S)-1-[(2R)-2-amino-4-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[3-oxo-6'-[[(2R)-pyrrolidine-2-carbonyl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]pentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H51N9O7/c1-23(2)20-30(43)39(55)51-19-7-12-33(51)38(54)50-32(11-6-18-47-41(44)45)37(53)49-25-14-16-29-35(22-25)57-34-21-24(48-36(52)31-10-5-17-46-31)13-15-28(34)42(29)27-9-4-3-8-26(27)40(56)58-42/h3-4,8-9,13-16,21-23,30-33,46H,5-7,10-12,17-20,43H2,1-2H3,(H,48,52)(H,49,53)(H,50,54)(H4,44,45,47)/t30-,31-,32+,33+,42?/m1/s1

Clave InChI

PGPRTLJFNVZRGW-DLBULNJOSA-N

SMILES isomérico

CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H]6CCCN6)C7=CC=CC=C7C(=O)O4)N

SMILES canónico

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C6CCCN6)C7=CC=CC=C7C(=O)O4)N

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to D-Leu-Pro-Arg-Rh110-D-Pro: A Fluorogenic Substrate for Factor XIa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, its application in the study of Factor XIa (FXIa), and detailed protocols for its use in enzyme activity and inhibitor screening assays.

Core Concepts

This compound is a synthetic peptide-based substrate designed for the sensitive and specific detection of Factor XIa activity.[1][2][3][4][5] Structurally, it consists of a tripeptide sequence, D-Leucine-Proline-Arginine, which is recognized and cleaved by the serine protease FXIa. This peptide is conjugated to the highly fluorescent molecule Rhodamine 110 (Rh110). A D-Proline residue is added at the C-terminus, which can enhance stability and selectivity.

The fundamental principle of its use lies in the phenomenon of fluorescence quenching and dequenching. In its intact form, the fluorescence of the Rh110 moiety is suppressed. Upon enzymatic cleavage of the peptide backbone by FXIa, the Rh110 fluorophore is released, leading to a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for real-time kinetic measurements.

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound and its fluorescent component, Rhodamine 110, is presented below.

PropertyValueReference
Molecular Formula C₄₂H₅₁N₉O₇[4]
Molecular Weight 793.91 g/mol [4]
Peptide Sequence {d-Leu}-Pro-Arg-{Rh110}-{d-Pro}[4]
Fluorophore Rhodamine 110[4]
Excitation Maximum (λex) ~499 nm
Emission Maximum (λem) ~521 nm

Mechanism of Action and Role in the Coagulation Cascade

Factor XIa is a critical enzyme in the intrinsic pathway of the blood coagulation cascade. Its primary role is to activate Factor IX, which in turn leads to the amplification of thrombin generation and the formation of a stable fibrin (B1330869) clot. The activity of FXIa is tightly regulated to prevent thrombosis.

This compound serves as an artificial substrate that mimics the natural cleavage site of FXIa. The enzyme recognizes and hydrolyzes the peptide bond C-terminal to the Arginine residue.

Below is a diagram illustrating the mechanism of fluorescence generation upon substrate cleavage.

G sub This compound (Non-fluorescent) enz Factor XIa sub->enz prod1 D-Leu-Pro-Arg enz->prod1 Cleavage prod2 Rh110-D-Pro (Fluorescent) enz->prod2 Cleavage

Caption: Enzymatic cleavage of the substrate by Factor XIa.

The following diagram depicts the position of Factor XIa within the intrinsic pathway of the coagulation cascade.

G XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activation XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activation IXa Factor IXa IX->IXa X Factor X IXa->X Activation VIIIa Factor VIIIa VIIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activation Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin

Caption: The intrinsic pathway of the coagulation cascade.

Experimental Protocols

The following are detailed protocols for the use of this compound in biochemical assays. These are based on established methodologies for fluorometric protease assays and should be optimized for specific experimental conditions.

Factor XIa Enzymatic Activity Assay

This protocol is designed to determine the kinetic parameters (Kₘ and Vₘₐₓ) of Factor XIa with the substrate.

Materials:

  • Human Factor XIa (active enzyme)

  • This compound substrate

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) PEG-8000, pH 7.4

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~499 nm and emission at ~521 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of the substrate in DMSO. Further dilute the stock solution in Assay Buffer to create a series of concentrations ranging from 0.1 to 10 times the expected Kₘ.

  • Enzyme Preparation: Dilute the Factor XIa enzyme to the desired final concentration in pre-warmed Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • Add 50 µL of each substrate concentration to triplicate wells of the microplate.

    • Add 50 µL of Assay Buffer without enzyme to three wells to serve as a substrate blank.

  • Initiation of Reaction: Add 50 µL of the diluted Factor XIa solution to each well containing the substrate.

  • Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (substrate blank) from the raw fluorescence data.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

The following diagram outlines the workflow for determining enzyme kinetics.

G prep_sub Prepare Substrate Dilutions setup_plate Set up 96-well Plate prep_sub->setup_plate prep_enz Prepare Enzyme Solution init_reaction Initiate Reaction prep_enz->init_reaction setup_plate->init_reaction read_fluorescence Kinetic Fluorescence Reading init_reaction->read_fluorescence calc_v0 Calculate Initial Velocities (V₀) read_fluorescence->calc_v0 plot_data Plot V₀ vs. [Substrate] calc_v0->plot_data fit_mm Fit to Michaelis-Menten Equation plot_data->fit_mm results Determine Km and Vmax fit_mm->results

Caption: Workflow for enzyme kinetic analysis.

Factor XIa Inhibitor Screening Assay

This protocol provides a high-throughput method for screening potential inhibitors of Factor XIa.

Materials:

  • Human Factor XIa (active enzyme)

  • This compound substrate

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Positive control inhibitor (known FXIa inhibitor)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) PEG-8000, pH 7.4

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Add 1 µL of each test compound, positive control, or DMSO (vehicle control) to the wells of the microplate.

  • Enzyme Addition: Add 50 µL of diluted Factor XIa in Assay Buffer to each well. Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Substrate Addition: Prepare the substrate solution in Assay Buffer at a concentration equal to its Kₘ (or another optimized concentration). Add 50 µL of the substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic or endpoint mode. For kinetic measurements, read every 60 seconds for 30 minutes. For endpoint, incubate for a fixed time (e.g., 30 minutes) and then read the final fluorescence.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the vehicle control.

    • Plot percent inhibition against the compound concentration to determine the IC₅₀ value for active compounds.

The logical workflow for inhibitor screening is depicted below.

G plate_compounds Plate Test Compounds add_enzyme Add Factor XIa plate_compounds->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence analyze_data Analyze Data (% Inhibition) measure_fluorescence->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50

Caption: Workflow for Factor XIa inhibitor screening.

Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from the described assays.

Table 1: Kinetic Parameters of Factor XIa with this compound

ParameterValueStandard Deviation
Kₘ (µM) [Insert Value][Insert Value]
Vₘₐₓ (RFU/s) [Insert Value][Insert Value]
kcat (s⁻¹) [Insert Value][Insert Value]
kcat/Kₘ (M⁻¹s⁻¹) [Insert Value][Insert Value]

Table 2: Inhibitor Potency (IC₅₀ Values)

Compound IDIC₅₀ (nM)Standard Deviation
Positive Control [Insert Value][Insert Value]
Test Compound 1 [Insert Value][Insert Value]
Test Compound 2 [Insert Value][Insert Value]
... ......

Conclusion

This compound is a valuable tool for researchers in the fields of hematology, thrombosis, and drug discovery. Its high sensitivity and specificity for Factor XIa, coupled with a straightforward and robust assay principle, make it an ideal substrate for both fundamental enzyme characterization and high-throughput screening of potential anticoagulant therapies. The protocols and data presentation formats provided in this guide offer a comprehensive framework for the effective utilization of this fluorogenic substrate in a research setting.

References

An In-depth Technical Guide to the Mechanism and Application of D-Leu-Pro-Arg-Rh110-D-Pro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, its mechanism of action, and its application in the study of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation.

Core Mechanism of Action

This compound is a highly specific and sensitive synthetic substrate designed for the direct measurement of Factor XIa (FXIa) enzymatic activity.[1][2] Its mechanism is predicated on the principles of fluorescence quenching and enzymatic release. The molecule consists of a specific peptide sequence, D-Leu-Pro-Arg, recognized by FXIa, covalently linked to the fluorophore Rhodamine 110 (Rh110). A D-Proline (D-Pro) residue is attached to the other amino group of the rhodamine molecule, creating an asymmetric, single-cleavage site substrate.

In its intact state, the substrate is essentially non-fluorescent. The rhodamine molecule's fluorescence is suppressed by the attached peptide and D-Pro moieties through an amide linkage.[1][2] Upon introduction of active FXIa, the enzyme specifically cleaves the peptide bond between the Arginine (Arg) residue and the Rh110 fluorophore. This cleavage event liberates the Rh110, leading to a substantial increase in fluorescence intensity that can be monitored in real-time. The presence of a D-Proline cap on the C-terminal side of the Rh110 ensures that the substrate is resistant to a second cleavage, simplifying the kinetic analysis of the enzymatic reaction.

The inclusion of D-amino acids (D-Leu and D-Pro) at the termini of the peptide enhances its stability in biological samples by conferring resistance to degradation by other non-specific endogenous proteases.

Signaling Pathway Context: The Intrinsic Coagulation Cascade

This compound is a tool to probe the activity of Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade. Understanding this pathway is essential for contextualizing the data generated using this substrate. The intrinsic pathway is initiated by contact activation and culminates in the formation of a fibrin (B1330869) clot.

Intrinsic_Coagulation_Pathway cluster_initiation Initiation on Negatively Charged Surface cluster_amplification Amplification Cascade cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation Prekallikrein Prekallikrein Prekallikrein->XIIa Contact Activation Kallikrein Kallikrein Prekallikrein->Kallikrein XIIa HMWK HMWK HMWK->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa Cleavage IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa Cleavage X Factor X IXa->X Tenase Complex (with VIIIa, Ca²⁺, PL) Xa Factor Xa X->Xa Cleavage Prothrombin Prothrombin (II) Xa->Prothrombin Prothrombinase Complex (with Va, Ca²⁺, PL) Thrombin Thrombin (IIa) Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Substrate This compound Target Substrate->XIa

Figure 1: The Intrinsic Coagulation Pathway Highlighting Factor XIa.

Quantitative Data

This substrate is primarily utilized in enzymatic assays to determine the potency of FXIa inhibitors, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%). The Michaelis-Menten constant (Km) for this compound with FXIa has been determined to be approximately 100 µM under the assay conditions specified in the Lorthiois et al. (2020) study.

The tables below summarize representative data for FXIa inhibitors obtained using this substrate, as described in the primary literature.

Table 1: Michaelis-Menten Constant (Km)

ParameterValue (approx.)EnzymeSource
Km100 µMHuman FXIaLorthiois et al., 2020

Table 2: Representative IC50 Values of FXIa Inhibitors

Compound (Example)IC50 (nM)Assay Conditions Reference
Compound 1250Lorthiois et al., 2020
Compound 230.28Lorthiois et al., 2020
BMS-562247 (Apixaban)>10,000 (as a negative control)Implied from selectivity data

Note: The specific IC50 values are highly dependent on the exact assay conditions (e.g., enzyme and substrate concentration, buffer composition, temperature).

Experimental Protocols

The following is a detailed protocol for a typical FXIa enzymatic assay using this compound, adapted from the methods described by Lorthiois et al. in the Journal of Medicinal Chemistry (2020).

Materials and Reagents
  • Enzyme: Recombinant human Factor XIa

  • Substrate: this compound TFA salt

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), 0.05% (w/v) Polyethylene glycol (PEG) 8000

  • Inhibitor Stock: Test compounds dissolved in 100% Dimethyl sulfoxide (B87167) (DMSO)

  • Plate: Black, flat-bottom 96-well or 384-well microplate (low-binding)

  • Instrumentation: Fluorescence plate reader with excitation at ~485 nm and emission detection at ~520 nm.

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Reagents prep_inhibitor Prepare serial dilutions of test inhibitor in DMSO start->prep_inhibitor plate_inhibitor Dispense inhibitor solutions into microplate (e.g., 1 µL) prep_inhibitor->plate_inhibitor add_enzyme Add FXIa enzyme solution to each well (e.g., 50 µL of 200 pM FXIa) plate_inhibitor->add_enzyme pre_incubate Pre-incubate enzyme and inhibitor (e.g., 15 min at 25°C) add_enzyme->pre_incubate add_substrate Initiate reaction by adding substrate (e.g., 50 µL of 200 µM substrate) pre_incubate->add_substrate read_plate Read fluorescence kinetically (e.g., every 60 sec for 30 min) Ex: 485 nm, Em: 520 nm add_substrate->read_plate analyze_data Analyze data: Calculate initial velocity (V₀) and determine IC50 values read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for an FXIa Inhibition Assay.
Detailed Assay Protocol

  • Preparation of Reagents:

    • Prepare the Assay Buffer and bring it to room temperature.

    • Prepare a stock solution of the substrate this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the substrate to a 2X working concentration (e.g., 200 µM) in the Assay Buffer. This corresponds to the Km value to ensure sensitive detection of competitive inhibitors.

    • Prepare a stock solution of human FXIa in Assay Buffer. Dilute it to a 2X working concentration (e.g., 200 pM) in Assay Buffer. The final concentration in the assay will be 100 pM.

    • Prepare serial dilutions of the test inhibitors in 100% DMSO.

  • Assay Procedure:

    • To the wells of a black microplate, add 1 µL of the serially diluted inhibitor solutions in DMSO (or DMSO alone for control wells).

    • Add 50 µL of the 2X FXIa working solution (200 pM) to each well.

    • Mix the plate gently and pre-incubate for 15 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the 2X substrate working solution (200 µM) to each well. The final reaction volume will be 101 µL, with a final DMSO concentration of ~1%.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30 minutes.

    • For each well, determine the initial reaction velocity (V₀) by performing a linear regression on the initial linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Fluorescence Generation

The core of the assay's sensitivity lies in the photophysical properties of the Rhodamine 110 dye. The cleavage of the amide bond by FXIa restores the conjugated π-electron system of the xanthene core of the rhodamine molecule, which is responsible for its strong absorption and fluorescence characteristics.

Figure 3: Simplified Mechanism of Fluorescence Generation.

This technical guide provides the foundational knowledge for the effective use of this compound in research and drug discovery. For specific applications, further optimization of the described protocols may be necessary.

References

D-Leu-Pro-Arg-Rh110-D-Pro substrate specificity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Substrate Specificity of D-Leu-Pro-Arg-Rh110-D-Pro

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine protease Factor XIa (FXIa) is a key enzyme in the intrinsic pathway of the blood coagulation cascade. Its role in thrombosis, coupled with a minimal impact on normal hemostasis, has made it a prime target for the development of novel anticoagulants.[1] The characterization of FXIa activity and the screening of its inhibitors rely on sensitive and specific assays. Fluorogenic substrates are essential tools in this context, providing a continuous, real-time measure of enzymatic activity.

This guide focuses on the specific fluorogenic substrate, This compound , designed for the sensitive detection of Factor XIa activity.[2][3][4][5] We will explore its mechanism of action, present a framework for its kinetic characterization, provide a detailed protocol for its use in enzymatic assays, and illustrate key processes with diagrams compliant with industry standards.

Core Compound: Mechanism of Action

This compound is a synthetic substrate consisting of a specific tripeptide sequence (D-Leu-Pro-Arg) covalently linked to a single amino group of the Rhodamine 110 (Rh110) fluorophore.[2][3] The other amino group of the Rh110 core is capped with a D-Proline (D-Pro) residue.

The core principle of this substrate lies in fluorescence quenching. In its intact, uncleaved state, the Rh110 molecule is in a non-fluorescent, bis-amide form. The peptide and capping group suppress the inherent fluorescence of the dye.[1] Factor XIa recognizes and cleaves the peptide bond at the C-terminal side of the Arginine (Arg) residue. This single cleavage event liberates the Rh110 fluorophore, which becomes highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus, to the enzymatic activity of FXIa.

This substrate is an asymmetric, or single-cleavage, design. This is a critical feature, as it simplifies kinetic analysis by yielding a single fluorescent product in a one-step reaction, avoiding the complexities of two-step cleavage seen in older, symmetric bis-peptide Rh110 substrates.[6][7]

G cluster_reaction Enzymatic Cleavage of this compound Substrate This compound (Non-Fluorescent) Product1 Fluorescent Product (Rh110-D-Pro) Substrate->Product1 Cleavage Enzyme Factor XIa Enzyme->Substrate Product2 Peptide Fragment (D-Leu-Pro-Arg) Product1->Product2 G cluster_workflow Experimental Workflow for FXIa Activity Assay prep prep setup setup run run analysis analysis A Reagent Preparation (Substrate, Enzyme, Buffer) B Plate Setup (Add 50µL Substrate/Controls) A->B C Pre-incubation (Plate at 37°C) B->C D Reaction Initiation (Add 50µL Enzyme) C->D E Kinetic Measurement (Read Fluorescence over Time) D->E F Data Analysis (Calculate Initial Velocity, V₀) E->F

References

Technical Guide: D-Leu-Pro-Arg-Rh110-D-Pro, a Fluorogenic Substrate for Factor XIa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, with a primary focus on its enzymatic target, Factor XIa (FXIa). This guide includes detailed experimental protocols, quantitative data for representative inhibitors, and visualizations of the relevant biological pathway and experimental workflows.

Introduction to this compound and its Target: Factor XIa

This compound is a synthetic peptide substrate designed for the sensitive and specific detection of Factor XIa activity.[1][2][3] The substrate consists of the peptide sequence D-Leucine-Proline-Arginine linked to the fluorophore Rhodamine 110 (Rh110). A D-Proline residue is attached to the second amino group of Rhodamine 110, creating an asymmetric molecule that simplifies kinetic analysis. In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond between Arginine and Rhodamine 110 by FXIa, the highly fluorescent Rh110 is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to FXIa activity. The use of D-amino acids in the peptide sequence enhances stability against degradation by other proteases.

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[4][5] It is activated from its zymogen form, Factor XI, by Factor XIIa and thrombin.[4][5] Once activated, FXIa amplifies the coagulation signal by activating Factor IX, which in turn leads to the generation of thrombin and the formation of a stable fibrin (B1330869) clot.[4][5] Due to its significant role in thrombosis with a lesser impact on hemostasis, FXIa has emerged as a promising target for the development of novel anticoagulant therapies.[6]

Quantitative Data: Inhibition of Factor XIa

The this compound substrate is utilized in enzymatic assays to determine the potency of FXIa inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of FXIa inhibitors as reported by Lorthiois et al. (2020).

CompoundFXIa IC50 (nM)
Compound 1 1.2
Compound 2 0.8
Compound 3 0.5
Compound 4 0.3
Compound 5 0.2

Data extracted from Lorthiois E, et al. J Med Chem. 2020 Aug 13;63(15):8088-8113.

Signaling Pathway: The Coagulation Cascade

Factor XIa is a key component of the intrinsic pathway of the coagulation cascade. The following diagram illustrates the activation of Factor XI and its downstream effects, leading to the formation of a fibrin clot.

Figure 1. Simplified diagram of the intrinsic and common pathways of the coagulation cascade, highlighting the role of Factor XIa.

Experimental Protocols

Factor XIa Enzymatic Inhibition Assay

This protocol describes a method for determining the inhibitory activity of compounds against human Factor XIa using the fluorogenic substrate this compound.

Materials:

  • Human Factor XIa (final concentration: 1 nM)

  • This compound (final concentration: 10 µM)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl2, 0.1% (w/v) Bovine Serum Albumin (BSA)

  • Test compounds (serially diluted in 100% DMSO)

  • 384-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in 100% DMSO.

  • In the microplate, add 0.5 µL of the diluted test compounds to each well. For control wells (0% and 100% inhibition), add 0.5 µL of DMSO.

  • Add 25 µL of human Factor XIa solution (2 nM in assay buffer) to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate solution (20 µM this compound in assay buffer) to all wells. The final volume in each well will be 50.5 µL.

  • Immediately transfer the plate to a fluorescence plate reader.

  • Monitor the increase in fluorescence intensity kinetically for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Inhibitor Screening

The following diagram outlines the high-level workflow for screening a library of compounds to identify potential Factor XIa inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Library Dilution Series D Dispense Compounds into 384-well Plate A->D B Prepare FXIa Enzyme Solution E Add FXIa Solution & Pre-incubate B->E C Prepare Substrate (this compound) Solution F Add Substrate Solution to Initiate Reaction C->F D->E E->F G Kinetic Fluorescence Reading (Ex/Em: 485/520 nm) F->G H Calculate Reaction Rates (Slopes) G->H I Determine Percent Inhibition H->I J IC50 Curve Fitting & Potency Determination I->J K Identify Hit Compounds J->K

Figure 2. High-throughput screening workflow for the identification of Factor XIa inhibitors.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the measurement of Factor XIa activity. Its use in well-defined enzymatic assays enables the accurate determination of inhibitor potency, facilitating the discovery and development of novel anticoagulant therapeutics targeting the intrinsic coagulation pathway. The provided protocols and data serve as a comprehensive resource for researchers in this field.

References

An In-Depth Technical Guide to the Structure and Application of the Fluorogenic Protease Substrate: D-Leu-Pro-Arg-Rh110-D-Pro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic protease substrate, D-Leu-Pro-Arg-Rh110-D-Pro. It is specifically designed for the sensitive and selective detection of Factor XIa (FXIa) activity, a key enzyme in the intrinsic pathway of the blood coagulation cascade. This document details the molecular structure, mechanism of action, and key applications of this substrate in biomedical research and drug discovery. Particular emphasis is placed on its enhanced stability due to the incorporation of D-amino acids. Detailed experimental protocols for its use in enzymatic assays and for its chemical synthesis are provided, along with a summary of its physicochemical and fluorescence properties.

Introduction

This compound is a highly sensitive and specific fluorogenic substrate developed for the continuous assay of Factor XIa activity.[1][2][3] Its design incorporates several key features that make it a valuable tool for researchers in thrombosis, hemostasis, and related fields. The peptide sequence, Pro-Arg, is a recognition motif for FXIa, while the flanking D-amino acids, D-Leucine and D-Proline, confer significant resistance to degradation by other proteases, thereby enhancing the substrate's stability and specificity in complex biological samples.[1][2][3]

The core of the substrate is the Rhodamine 110 (Rh110) fluorophore, which is quenched in its bisamide form.[4][5][6] Enzymatic cleavage of the bond between Arginine and Rhodamine 110 by FXIa results in the release of the highly fluorescent monoamide product, leading to a significant increase in fluorescence intensity that can be monitored in real-time.[4][5][6] The asymmetric design, with one of the Rh110 amino groups blocked by a non-cleavable D-Proline, simplifies the kinetic analysis of the enzymatic reaction by preventing a second cleavage event.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a tripeptide (D-Leu-Pro-Arg) covalently linked to one of the amino groups of Rhodamine 110. The other amino group of the fluorophore is capped with a D-Proline residue.

Chemical Structure:

A table summarizing the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₄₂H₅₁N₉O₇[7]
Molecular Weight 793.91 g/mol [7]
Appearance Off-white to light yellow solid[4]
Solubility Soluble in DMSO and water (solubility in water may be pH-dependent)[8]

Fluorescence Properties

The fluorescence of this compound is dependent on its cleavage by FXIa. The intact substrate is essentially non-fluorescent. Upon enzymatic cleavage, the resulting Arg-Rh110-D-Pro fragment exhibits strong fluorescence.

ParameterValueReference
Excitation Maximum (λex) ~497-500 nm[9][10][11]
Emission Maximum (λem) ~520-522 nm[9][10][11]

Mechanism of Action and Enzymatic Cleavage

This compound serves as a substrate for the serine protease Factor XIa. The enzyme recognizes and cleaves the peptide bond between the C-terminus of the Arginine residue and the amino group of the Rhodamine 110 fluorophore. This cleavage event alleviates the fluorescence quenching, resulting in a significant increase in the fluorescence signal.

The use of D-amino acids at the N- and C-termini of the peptide sequence enhances the substrate's stability by making it resistant to degradation by other common proteases that typically recognize L-amino acids. This increased stability is crucial for accurate and reliable measurements of FXIa activity in complex biological mixtures such as plasma.

Signaling Pathway: The Blood Coagulation Cascade

Factor XIa plays a critical role in the intrinsic pathway of the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. The following diagram illustrates the position of FXIa in this pathway.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates X Factor X IXa Factor IXa IX->IXa IXa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Polymerization

The role of Factor XIa in the intrinsic and common pathways of the blood coagulation cascade.

Experimental Protocols

Factor XIa Activity Assay

This protocol provides a general guideline for measuring FXIa activity using this compound. Optimal conditions may vary depending on the specific experimental setup.

Materials:

  • This compound substrate

  • Purified human Factor XIa

  • Assay Buffer (e.g., 50 mM HEPES, 145 mM NaCl, 5 mM KCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired working concentration in Assay Buffer.

  • Enzyme Preparation: Prepare a stock solution of Factor XIa in an appropriate buffer. Serially dilute the enzyme to various concentrations in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted Factor XIa solutions to the wells of the 96-well microplate.

    • Include a negative control with Assay Buffer only (no enzyme).

    • Initiate the reaction by adding 50 µL of the this compound working solution to each well.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation (~497 nm) and emission (~520 nm) wavelengths.

  • Data Analysis: Monitor the increase in fluorescence intensity over time. The initial rate of the reaction (linear phase) is proportional to the enzyme concentration.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS).[12][13] The general workflow is outlined below.

spss_workflow Resin Resin Support Coupling1 Coupling Resin->Coupling1 Fmoc_DPro Fmoc-D-Pro-OH Fmoc_DPro->Coupling1 Resin_DPro Resin-D-Pro Coupling1->Resin_DPro Deprotection1 Fmoc Deprotection Resin_DPro->Deprotection1 Resin_NH2_DPro Resin-NH-D-Pro Deprotection1->Resin_NH2_DPro Coupling2 Coupling Resin_NH2_DPro->Coupling2 Fmoc_Arg Fmoc-Arg(Pbf)-OH Fmoc_Arg->Coupling2 Resin_Arg_DPro Resin-Arg(Pbf)-D-Pro Coupling2->Resin_Arg_DPro Deprotection2 Fmoc Deprotection Resin_Arg_DPro->Deprotection2 Resin_NH2_Arg_DPro Resin-NH-Arg(Pbf)-D-Pro Deprotection2->Resin_NH2_Arg_DPro Coupling3 Coupling Resin_NH2_Arg_DPro->Coupling3 Fmoc_Pro Fmoc-Pro-OH Fmoc_Pro->Coupling3 Resin_Pro_Arg_DPro Resin-Pro-Arg(Pbf)-D-Pro Coupling3->Resin_Pro_Arg_DPro Deprotection3 Fmoc Deprotection Resin_Pro_Arg_DPro->Deprotection3 Resin_NH2_Pro_Arg_DPro Resin-NH-Pro-Arg(Pbf)-D-Pro Deprotection3->Resin_NH2_Pro_Arg_DPro Coupling4 Coupling Resin_NH2_Pro_Arg_DPro->Coupling4 Fmoc_DLeu Fmoc-D-Leu-OH Fmoc_DLeu->Coupling4 Resin_DLeu_Pro_Arg_DPro Resin-D-Leu-Pro-Arg(Pbf)-D-Pro Coupling4->Resin_DLeu_Pro_Arg_DPro Deprotection4 Fmoc Deprotection Resin_DLeu_Pro_Arg_DPro->Deprotection4 Resin_NH2_Peptide Resin-NH-D-Leu-Pro-Arg(Pbf)-D-Pro Deprotection4->Resin_NH2_Peptide Coupling5 Coupling Resin_NH2_Peptide->Coupling5 Rh110 Rhodamine 110 Rh110->Coupling5 Resin_Final Resin-Peptide-Rh110-D-Pro Coupling5->Resin_Final Cleavage Cleavage & Deprotection Resin_Final->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

General workflow for the solid-phase synthesis of this compound.

Applications in Research and Drug Development

The primary application of this compound is in the in vitro characterization of Factor XIa activity. Its high sensitivity and specificity make it an ideal tool for:

  • Enzyme Kinetics: Determination of Michaelis-Menten parameters (Km and kcat) for FXIa and its variants.

  • Inhibitor Screening: High-throughput screening of small molecule libraries to identify novel inhibitors of FXIa for anticoagulant drug discovery.

  • Mechanism of Action Studies: Investigating the mechanism of action of FXIa inhibitors.

  • Quality Control: Assessing the purity and activity of recombinant or purified FXIa preparations.

Handling and Storage

Storage: Lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[4] Under these conditions, the product is stable for an extended period.

Handling:

  • Allow the vial to warm to room temperature before opening to prevent condensation.

  • For preparing stock solutions, use anhydrous DMSO.

  • Aqueous working solutions should be prepared fresh daily and protected from light.

  • Avoid repeated freeze-thaw cycles of solutions. It is recommended to aliquot stock solutions into single-use volumes.

Conclusion

This compound is a robust and reliable fluorogenic substrate for the specific and sensitive measurement of Factor XIa activity. Its enhanced stability, owing to the incorporation of D-amino acids, and the simplified kinetics of its asymmetric design make it a superior tool for a wide range of applications in thrombosis research and drug development. This technical guide provides researchers with the essential information and protocols to effectively utilize this valuable reagent in their studies.

References

An In-depth Technical Guide to the Detection of Factor XIa using the Fluorogenic Substrate D-Leu-Pro-Arg-Rh110-D-Pro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the blood coagulation cascade. Its activation significantly amplifies the generation of thrombin, leading to the formation of a stable fibrin (B1330869) clot. Dysregulation of FXIa activity is implicated in thrombotic diseases, making it a key target for the development of novel anticoagulant therapies. The sensitive and specific detection of FXIa activity is paramount for screening potential inhibitors and elucidating its role in various physiological and pathological processes.

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate, D-Leu-Pro-Arg-Rh110-D-Pro, for the detection of Factor XIa activity. This substrate offers a sensitive and continuous assay format suitable for high-throughput screening and detailed kinetic analysis.

Principle of Detection

The detection of Factor XIa activity using this compound is based on the principles of fluorescence resonance energy transfer (FRET). The substrate consists of a peptide sequence (D-Leu-Pro-Arg) recognized by Factor XIa, flanked by the fluorophore Rhodamine 110 (Rh110) and a D-Proline residue. In its intact state, the fluorescence of Rhodamine 110 is quenched. Upon enzymatic cleavage of the peptide bond between Arginine and Rhodamine 110 by Factor XIa, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of Factor XIa.[1][2][3]

Mechanism of Action

The core of this detection method lies in the enzymatic reaction where Factor XIa hydrolyzes the specific peptide sequence. This process liberates the Rhodamine 110 fluorophore, leading to a measurable fluorescent signal.

Technical Specifications

A summary of the key technical specifications for the this compound substrate and the resulting fluorophore are presented below.

ParameterValueReference
Substrate Name This compound[1][2][3]
Molecular Formula C42H51N9O7MedChemExpress
Molecular Weight 793.91 g/mol MedChemExpress
Fluorophore Rhodamine 110[1][2][3]
Excitation Wavelength (Peak) ~497-500 nmThermo Fisher Scientific, AAT Bioquest
Emission Wavelength (Peak) ~520-522 nmThermo Fisher Scientific, AAT Bioquest
Kinetic Parameters (Km, kcat) Data not available in the searched literature. Please refer to Lorthiois E, et al. J Med Chem. 2020.
Selectivity Profile Data not available in the searched literature. Please refer to Lorthiois E, et al. J Med Chem. 2020.

Factor XIa in the Coagulation Cascade

Factor XIa plays a crucial role in the contact activation (or intrinsic) pathway of the coagulation cascade. This pathway is initiated by the contact of blood with a negatively charged surface, leading to a series of enzymatic activations that culminate in the formation of a fibrin clot.

Factor_XIa_Signaling_Pathway cluster_contact_activation Contact Activation Pathway cluster_common_pathway Amplification Neg_Surface Negatively Charged Surface (e.g., Collagen) FXII Factor XII Neg_Surface->FXII activates FXIIa Factor XIIa FXII->FXIIa Prekallikrein Prekallikrein FXIIa->Prekallikrein activates FXI Factor XI FXIIa->FXI activates Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII feedback activation HMWK HMWK HMWK->FXII cofactor HMWK->Prekallikrein cofactor FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FXIa->FIX FIXa Factor IXa FIX->FIXa Thrombin_feedback Thrombin Thrombin_feedback->FXI feedback activation

Caption: The role of Factor XIa in the contact activation pathway.

Experimental Protocol

The following provides a generalized experimental protocol for a Factor XIa activity assay using the this compound substrate. For precise experimental conditions, it is highly recommended to consult the primary literature, specifically Lorthiois E, et al. J Med Chem. 2020 Aug 13;63(15):8088-8113, as specific concentrations and incubation times were not available in the searched resources.

Materials and Reagents
  • Factor XIa: Purified human Factor XIa.

  • Substrate: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Assay Buffer: A buffer system that maintains a physiological pH and ionic strength. A common example is Tris-buffered saline (TBS), pH 7.4, potentially containing NaCl, CaCl2, and a carrier protein like bovine serum albumin (BSA) to prevent non-specific binding.

  • 96-well or 384-well plates: Black, flat-bottom plates are recommended to minimize background fluorescence.

  • Fluorescence plate reader: Capable of excitation at ~498 nm and emission at ~521 nm.

Assay Procedure
  • Prepare Reagents:

    • Thaw all reagents on ice and keep them on ice until use.

    • Prepare a series of dilutions of Factor XIa in assay buffer.

    • Prepare the working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration.

  • Assay Setup:

    • Add a defined volume of assay buffer to all wells.

    • For inhibitor screening, add the test compounds at various concentrations to the respective wells. Add the same volume of vehicle (e.g., DMSO) to the control wells.

    • Add the diluted Factor XIa to the wells.

    • Include control wells:

      • No-enzyme control: Contains all components except the enzyme to measure background fluorescence.

      • Positive control: Contains all components, including the enzyme, without any inhibitor.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

    • Mix the plate gently.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation set to ~498 nm and emission to ~521 nm.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Compounds) Start->Prep_Reagents Plate_Setup Set up 96/384-well Plate (Buffer, Compounds/Vehicle) Prep_Reagents->Plate_Setup Add_Enzyme Add Factor XIa Plate_Setup->Add_Enzyme Initiate_Reaction Initiate Reaction with Substrate (this compound) Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C (Protect from light) Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Ex: ~498 nm, Em: ~521 nm) Kinetically Incubate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate initial rates, IC50 values) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a Factor XIa activity assay.

Data Analysis

The raw fluorescence data is used to determine the rate of the enzymatic reaction. The initial velocity (V₀) of the reaction is calculated from the linear portion of the fluorescence versus time plot. For inhibitor screening, the percentage of inhibition is calculated relative to the positive control. The half-maximal inhibitory concentration (IC₅₀) can be determined by fitting the dose-response data to a suitable sigmoidal model.

Conclusion

The fluorogenic substrate this compound provides a sensitive and continuous method for the detection of Factor XIa activity. This technical guide outlines the fundamental principles and a generalized protocol for its use. For researchers in hemostasis, thrombosis, and drug discovery, this assay represents a valuable tool for investigating the function of Factor XIa and for the identification of novel therapeutic agents. It is imperative to consult the primary literature for specific experimental parameters to ensure the accuracy and reproducibility of results.

References

Asymmetric Rhodamine 110 Substrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of asymmetric rhodamine 110 (R110) substrates, a class of highly sensitive fluorogenic probes essential for enzyme activity assays. We will delve into the core principles of their mechanism, present key quantitative data, provide detailed experimental protocols, and illustrate critical workflows and pathways.

Core Principles: The Advantage of Asymmetry

Rhodamine 110 is a highly fluorescent dye. However, in its substrate form, its fluorescence is quenched. The core utility of rhodamine 110-based substrates lies in the enzymatic cleavage of quenching moieties, which restores the dye's fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making these substrates exceptionally sensitive.

There are two main classes of rhodamine 110 substrates: symmetric and asymmetric.

  • Symmetric (Bis-amide) Substrates: In these substrates, both amino groups of the rhodamine 110 core are conjugated to identical peptide sequences. While the initial cleavage of the first peptide bond leads to a significant increase in fluorescence (up to 3500-fold), a second cleavage event is required to liberate the free rhodamine 110, which results in a further, smaller increase in the signal. This two-step cleavage process can complicate the analysis of enzyme kinetics.[1]

  • Asymmetric (Mono-amide) Substrates: To simplify kinetic analysis, asymmetric substrates were developed. In this design, one amino group of rhodamine 110 is attached to the enzyme-specific peptide sequence, while the other is blocked by a non-cleavable group, such as D-proline or γ-glutamate.[2] This ensures a single enzymatic cleavage event, leading to a more straightforward and predictable fluorescent signal that directly correlates with enzyme activity. This makes asymmetric substrates the preferred choice for detailed kinetic studies and high-throughput screening applications.

The enzymatic cleavage of the peptide from the rhodamine 110 core restores the conjugated π-electron system of the dye, leading to a dramatic increase in fluorescence that can be readily measured.

Quantitative Data

The selection of a fluorogenic substrate is critically dependent on its photophysical and kinetic properties. This section provides key quantitative data for asymmetric rhodamine 110 substrates.

Photophysical Properties

The fluorescent product of the enzymatic reaction, the mono-amide rhodamine 110, exhibits excellent spectral properties in the visible range, which minimizes interference from autofluorescence of biological samples.

PropertyValueReference
Excitation Maximum (λex)~492-500 nm[3]
Emission Maximum (λem)~517-529 nm[3]
Molar Extinction Coefficient (ε)~30,200 M⁻¹cm⁻¹ (estimated for mono-amide)
Fluorescence Quantum Yield (Φ)~0.28 (estimated for mono-amide)
Kinetic Parameters

The Michaelis-Menten constants, Km and kcat, are crucial for characterizing enzyme-substrate interactions. The following table provides examples of kinetic parameters for various proteases using asymmetric rhodamine 110 substrates.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
α-Chymotrypsinsuc-AAPF-Rh110-MC1.3 ± 0.50.044 ± 0.0053.4 x 10⁴ ± 1.4 x 10⁴
ThermolysinThr-Gly-Ala-Phe-Leu-NH₂--7.0 x 10⁴
ThermolysinThr-Gly-Ala-Phe-Met-NH₂--3.2 x 10⁴

Note: The availability of comprehensive Km and kcat values for a wide range of specific asymmetric rhodamine 110 substrates in publicly available literature is limited. The values presented are illustrative examples. Researchers are encouraged to determine these parameters empirically for their specific enzyme and substrate of interest.

Experimental Protocols

This section provides detailed methodologies for the synthesis and use of asymmetric rhodamine 110 substrates.

Solid-Phase Synthesis of an Asymmetric Rhodamine 110 Substrate

This protocol describes a general procedure for the manual solid-phase synthesis of a peptide on a rhodamine 110-loaded resin using Fmoc chemistry.

1. Resin Preparation and Anchoring of Rhodamine 110:

  • Start with a 2-chlorotrityl chloride resin. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Dissolve rhodamine 110 and a hindered base like N,N-diisopropylethylamine (DIPEA) in a mixture of DCM and DMF.

  • Add this solution to the swelled resin and agitate for 24 hours.

  • Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Cap any remaining reactive chloride groups on the resin by treating it with methanol (B129727) for 10-15 minutes, followed by washing.

2. Fmoc-Solid Phase Peptide Synthesis (SPPS):

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 10-15 minutes to remove the Fmoc protecting group from the anchored rhodamine 110. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HATU, HBTU, or DIC/Oxyma) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Wash the resin with DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

3. Cleavage and Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection.

  • Wash the resin with DMF, followed by DCM, and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

4. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[4][6]

Fluorometric Enzyme Assay

This protocol outlines a general procedure for measuring protease activity using an asymmetric rhodamine 110 substrate in a 96-well plate format.

Materials:

  • Asymmetric Rhodamine 110-based substrate (e.g., Ac-DEVD-R110-(D-Pro) for Caspase-3)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT)

  • Enzyme solution (e.g., purified recombinant enzyme or cell lysate)

  • Enzyme Inhibitor (for negative control)

  • Free Rhodamine 110 monoamide (for standard curve)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate in DMSO.

    • Prepare a series of dilutions of the free rhodamine 110 monoamide in assay buffer to generate a standard curve.

  • Assay Setup:

    • Add a defined volume of assay buffer to each well.

    • For negative controls, pre-incubate the enzyme solution with a specific inhibitor.

    • Add the enzyme solution to the appropriate wells.

    • Include wells with assay buffer only (blank) and wells with the rhodamine 110 monoamide standards.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate working solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate time points (for kinetic analysis) or after a fixed incubation period (for endpoint analysis). Use an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence of the rhodamine 110 monoamide standards against their concentrations to create a standard curve.

    • Convert the fluorescence readings from the experimental samples into the concentration of the fluorescent product using the standard curve.

    • For kinetic analysis, plot the product concentration versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

    • To determine Km and kcat, perform the assay with varying substrate concentrations and measure the corresponding initial velocities. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.[7]

Visualizations

Signaling Pathway

Signaling_Pathway Substrate Asymmetric R110 Substrate (Non-fluorescent) Enzyme Protease Substrate->Enzyme Binding Product Cleaved R110 Monoamide (Highly Fluorescent) Enzyme->Product Cleavage Signal Fluorescent Signal Product->Signal Emission

Caption: Enzymatic cleavage of an asymmetric R110 substrate.

Experimental Workflow: Enzyme Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Reagents: - Substrate Stock (DMSO) - Assay Buffer - Enzyme Solution C Pipette reagents into 96-well plate: - Buffer, Enzyme, Controls A->C B Prepare Standard Curve: Serial dilutions of R110 monoamide H Convert RFU to [Product] using standard curve B->H D Initiate reaction: Add substrate solution C->D E Incubate at optimal temperature D->E F Measure fluorescence (Ex/Em ~495/525 nm) E->F G Subtract blank values F->G G->H I Calculate initial velocities (V₀) H->I J Determine Km and kcat using Michaelis-Menten plot I->J

Caption: Workflow for a fluorometric enzyme assay.

Logical Relationship: Solid-Phase Synthesis

Synthesis_Logic cluster_spps Fmoc-SPPS Cycles start Start: 2-Chlorotrityl Resin step1 Step 1: Resin Swelling & Activation DCM, DMF start->step1 step2 Step 2: Rhodamine 110 Anchoring R110, DIPEA step1->step2 step3 Step 3: Capping Methanol step2->step3 deprotection Fmoc Deprotection (20% Piperidine/DMF) step3->deprotection coupling Amino Acid Coupling (Activated Fmoc-AA) deprotection->coupling Wash coupling->deprotection Wash & Repeat for each AA step4 Step 4: Final Cleavage & Deprotection TFA Cocktail coupling->step4 After final AA step5 Step 5: Purification & Characterization RP-HPLC, Mass Spectrometry step4->step5 end End: Purified Asymmetric R110 Substrate step5->end

Caption: Logical flow of solid-phase synthesis.

References

Technical Guide: Storage and Handling of D-Leu-Pro-Arg-Rh110-D-Pro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recommended storage conditions, stability, and handling procedures for the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro. Adherence to these guidelines is crucial for maintaining the integrity and performance of the compound in experimental assays.

Product Overview

This compound is a sensitive fluorogenic substrate primarily for Factor XIa (FXIa). It consists of a peptide sequence ({d-Leu}-Pro-Arg) linked to the fluorophore Rhodamine 110 (Rh110), with a C-terminal D-Proline. Upon enzymatic cleavage of the peptide by FXIa, the Rh110 fluorophore is released, resulting in a significant increase in fluorescence intensity, which can be used to quantify enzyme activity.

Chemical and Physical Properties

Proper storage and handling are directly influenced by the chemical and physical properties of the compound.

PropertyValue
Molecular Formula C₄₂H₅₁N₉O₇
Molecular Weight 793.91 g/mol (free base)[1][2]
Appearance Solid powder
Fluorophore Rhodamine 110 (Rh110)
Excitation Wavelength (λex) ~492 nm[3][4]
Emission Wavelength (λem) ~529 nm[3][4]

Storage Conditions and Stability

To ensure the long-term stability and performance of this compound, it is imperative to follow the recommended storage guidelines. The compound is typically supplied as a lyophilized powder and may be available as a trifluoroacetate (B77799) (TFA) or acetate (B1210297) salt.

Long-Term Storage

For optimal stability, the lyophilized powder should be stored under the following conditions:

Storage ConditionTemperatureDurationNotes
Powder (Lyophilized) -80°CUp to 2 yearsSealed container, protected from moisture and light.
Powder (Lyophilized) <-15°CRefer to supplier's certificate of analysisAn alternative for long-term storage.
Stock Solution Storage

Once reconstituted in a solvent, the stability of the stock solution is more limited.

Storage ConditionTemperatureDurationNotes
In Solvent -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Shipping and Handling

The compound is often shipped at room temperature in the continental United States. However, upon receipt, it should be immediately transferred to the recommended long-term storage conditions.

Experimental Protocols: Factor XIa Activity Assay

The following is a representative protocol for measuring Factor XIa activity using this compound. This protocol can be adapted for various experimental setups, such as inhibitor screening or kinetic analysis.

Materials and Reagents
  • This compound

  • Human Factor XIa (active enzyme)

  • Assay Buffer (e.g., Tris-buffered saline (TBS) with 0.1% BSA, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate reconstitution

Preparation of Reagents
  • Substrate Stock Solution:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the powder in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Vortex briefly to ensure complete dissolution.

    • Store the stock solution in aliquots at -80°C.

  • Working Substrate Solution:

    • On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often near the Michaelis constant (Km) for the enzyme.

  • Enzyme Solution:

    • Prepare a working solution of Factor XIa in the assay buffer. The final concentration of the enzyme will depend on the specific activity and the desired assay window.

Assay Procedure
  • Plate Setup:

    • Add the appropriate volume of assay buffer to all wells of a 96-well black microplate.

    • Add the test compounds (e.g., inhibitors) or vehicle control to the respective wells.

    • Add the Factor XIa working solution to all wells except for the no-enzyme control wells.

  • Incubation:

    • If screening for inhibitors, pre-incubate the plate with the enzyme and test compounds for a specified period (e.g., 15-30 minutes) at 37°C.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the working substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~490 nm and emission at ~525 nm.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

Visualization of Workflow

The following diagrams illustrate the recommended workflow for handling and storage of this compound and a general workflow for a Factor XIa inhibition assay.

Storage_and_Handling_Workflow cluster_receiving Receiving cluster_storage Storage cluster_preparation Experimental Preparation Receive Receive Shipment (Room Temperature) Inspect Inspect for Damage Receive->Inspect Store_Powder Store Lyophilized Powder (-80°C or <-15°C) Protect from light and moisture Inspect->Store_Powder Equilibrate Equilibrate to Room Temperature Store_Powder->Equilibrate Reconstitute Reconstitute in DMSO (Stock Solution) Store_Solution Store Stock Solution (-80°C in Aliquots) Reconstitute->Store_Solution Equilibrate_Aliquot Equilibrate_Aliquot Store_Solution->Equilibrate_Aliquot Thaw Aliquot Equilibrate->Reconstitute Prepare_Working Prepare Working Solution (Dilute in Assay Buffer) Equilibrate_Aliquot->Prepare_Working

Caption: Recommended workflow for receiving, storing, and preparing this compound.

FXIa_Inhibition_Assay_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Add_Buffer Add Assay Buffer Add_Inhibitor Add Inhibitor/Vehicle Add_Buffer->Add_Inhibitor Add_Enzyme Add Factor XIa Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate (Initiate Reaction) Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (Ex: ~490nm, Em: ~525nm) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate (Slope) Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition

Caption: General workflow for a Factor XIa inhibition assay using a fluorogenic substrate.

References

Methodological & Application

Application Notes and Protocols for D-Leu-Pro-Arg-Rh110-D-Pro in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leu-Pro-Arg-Rh110-D-Pro is a highly sensitive and specific fluorogenic substrate for the serine protease, Factor XIa (FXIa). This substrate is an invaluable tool for the in vitro characterization of FXIa activity, the screening of potential inhibitors, and for studying the role of FXIa in the coagulation cascade. The substrate consists of a peptide sequence, D-Leu-Pro-Arg, which is recognized by FXIa, linked to the fluorophore Rhodamine 110 (Rh110). The D-Proline at the C-terminus renders the substrate asymmetrical, preventing a secondary cleavage event and thereby simplifying kinetic analysis. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by FXIa between the Arginine (Arg) residue and the Rh110 moiety, the highly fluorescent Rh110 is released. The resulting increase in fluorescence intensity is directly proportional to the FXIa activity.

Mechanism of Action

The enzymatic reaction is a single-step hydrolysis of the amide bond linking the tripeptide to the rhodamine molecule. This process results in a significant increase in fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction.

Applications

  • Enzyme Activity Assays: Direct measurement of FXIa enzymatic activity in purified systems or biological samples.

  • Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify potential inhibitors of FXIa.

  • Kinetic Studies: Determination of kinetic parameters such as K_m and k_cat for FXIa and its inhibitors.

  • Drug Discovery: Characterization of the potency and mechanism of action of novel anticoagulant drug candidates targeting FXIa.

Data Presentation

Table 1: Spectroscopic Properties of Rhodamine 110

ParameterValue
Excitation Wavelength (λ_ex)~497 - 502 nm
Emission Wavelength (λ_em)~520 - 522 nm

Table 2: Recommended Reagents and General Assay Conditions

ParameterRecommended ConditionNotes
Enzyme Purified human Factor XIa
Substrate This compound
Assay Buffer 50 mM Tris-HCl or HEPES, pH 7.4Can be supplemented with NaCl (e.g., 150 mM) and a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding.
Temperature Room Temperature (25°C) or 37°CEnsure consistent temperature throughout the assay.
Plate Type Black, flat-bottom 96- or 384-well platesMinimizes background fluorescence and light scattering.
Instrumentation Fluorescence microplate readerCapable of excitation at ~500 nm and emission detection at ~525 nm.

Table 3: Typical Concentration Ranges for FXIa Activity Assay

ReagentWorking Concentration RangeNotes
Factor XIa 0.1 - 10 nMThe optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
This compound 1 - 50 µMThe substrate concentration should ideally be at or below the K_m value for accurate kinetic measurements. For inhibitor screening, a concentration close to the K_m is often used.

Experimental Protocols

Protocol 1: Factor XIa Activity Assay

This protocol describes a general method for measuring the activity of purified FXIa.

1. Reagent Preparation:

  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. If desired, add 0.01% (v/v) Tween-20.

  • Factor XIa Stock Solution: Reconstitute purified human Factor XIa in a suitable buffer (as recommended by the supplier) to a stock concentration of 1 µM. Aliquot and store at -80°C.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

2. Assay Procedure:

  • Prepare a working solution of Factor XIa by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2 nM).

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM).

  • In a black 96-well microplate, add 50 µL of the Factor XIa working solution to each well.

  • Include control wells containing 50 µL of Assay Buffer without the enzyme to measure background fluorescence.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence intensity (Excitation: 500 nm, Emission: 525 nm) at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

3. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the experimental wells.

  • Plot the fluorescence intensity versus time.

  • Determine the initial reaction velocity (V_0) from the linear portion of the curve. The slope of this line represents the rate of substrate cleavage.

Protocol 2: Screening for Factor XIa Inhibitors

This protocol provides a framework for screening a compound library for potential FXIa inhibitors.

1. Reagent Preparation:

  • Prepare Assay Buffer, Factor XIa stock, and substrate stock as described in Protocol 1.

  • Inhibitor Stock Solutions: Dissolve test compounds in DMSO to a stock concentration of 10 mM.

2. Assay Procedure:

  • In a black 96-well microplate, add 2 µL of each test compound solution to the appropriate wells. For control wells, add 2 µL of DMSO.

  • Add 48 µL of the Factor XIa working solution (prepared to a concentration that will give a robust signal, e.g., 2 nM) to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding 50 µL of the substrate working solution (at a concentration near the K_m, e.g., 10 µM) to each well.

  • Immediately begin kinetic measurements in a fluorescence microplate reader as described in Protocol 1.

3. Data Analysis:

  • Calculate the reaction rate for each well as described in Protocol 1.

  • Determine the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate with DMSO control)] * 100

  • Compounds showing significant inhibition can be selected for further characterization (e.g., IC_50 determination).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for FXIa Activity Assay prep Reagent Preparation (Buffer, Enzyme, Substrate) plate Add FXIa to Microplate Wells prep->plate initiate Initiate Reaction with Substrate plate->initiate measure Kinetic Measurement of Fluorescence initiate->measure analyze Data Analysis (Calculate Reaction Rate) measure->analyze

Caption: Workflow for measuring Factor XIa activity.

G FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates (with FVIIIa) FVIIIa Factor VIIIa FVIIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin

Caption: Intrinsic pathway of the coagulation cascade.

Troubleshooting

Table 4: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence - Contaminated reagents or buffer.- Autofluorescence of test compounds.- Substrate degradation.- Use fresh, high-purity reagents and water.- Screen compounds for autofluorescence in a separate assay without the enzyme.- Store substrate stock solution protected from light and minimize freeze-thaw cycles.
Low Signal or No Activity - Inactive enzyme.- Incorrect buffer composition (pH, ionic strength).- Incorrect instrument settings.- Verify enzyme activity with a known standard or positive control.- Ensure the buffer pH and composition are optimal for FXIa activity.- Check the excitation and emission wavelengths and the gain setting on the plate reader.
Non-linear Reaction Rate - Substrate depletion.- Enzyme instability.- Inner filter effect at high substrate or product concentrations.- Use a lower enzyme concentration or monitor the reaction for a shorter period.- Ensure the assay buffer contains appropriate stabilizers if needed.- Work at substrate concentrations where the total absorbance is low. Dilute samples if necessary.
High Well-to-Well Variability - Pipetting errors.- Inconsistent mixing.- Temperature fluctuations across the plate.- Use calibrated pipettes and ensure proper pipetting technique.- Gently mix the plate after adding the final reagent.- Allow the plate to equilibrate to the assay temperature before starting the measurement.

Application Notes and Protocols for D-Leu-Pro-Arg-Rh110-D-Pro in High-Throughput Screening of Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leu-Pro-Arg-Rh110-D-Pro is a highly sensitive and specific fluorogenic substrate designed for the continuous assay of Factor XIa (FXIa) activity. This substrate is particularly well-suited for high-throughput screening (HTS) applications aimed at the discovery of novel FXIa inhibitors. Factor XIa is a critical enzyme in the intrinsic pathway of the blood coagulation cascade and represents a promising therapeutic target for the development of new antithrombotic agents with a potentially lower bleeding risk compared to current anticoagulants.

The substrate consists of the peptide sequence D-Leu-Pro-Arg conjugated to the fluorophore Rhodamine 110 (Rh110), with a D-Pro residue at the C-terminus. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between Arginine (Arg) and Rh110 by FXIa, the highly fluorescent Rh110 is released, leading to a significant increase in fluorescence intensity. The use of a D-amino acid (D-Leu) and a C-terminal D-Pro enhances the substrate's stability against degradation by other proteases and simplifies the kinetics to a single cleavage event, making it ideal for HTS applications.

Principle of the Assay

The enzymatic reaction is based on the specific recognition and cleavage of the peptide sequence by Factor XIa. The cleavage liberates the Rhodamine 110 fluorophore, which can be detected using a fluorescence plate reader. The rate of the fluorescence increase is directly proportional to the FXIa activity. In an inhibitor screening context, a decrease in the rate of fluorescence generation indicates the inhibitory activity of the test compound.

Core Reagents and Their Properties

ReagentDescriptionKey Properties
This compound Fluorogenic substrate for Factor XIa.Molecular Formula: C42H51N9O7 Molecular Weight: 793.91 g/mol Excitation Wavelength: ~498 nm Emission Wavelength: ~521 nm
Human Factor XIa The serine protease enzyme that catalyzes the cleavage of the substrate.A critical component of the intrinsic coagulation pathway.
Assay Buffer Provides optimal pH and ionic strength for enzyme activity and stability.A common formulation is 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, and 0.02% Tween 20.
DMSO (Dimethyl Sulfoxide) Solvent for dissolving the substrate and test compounds.Should be of high purity to avoid interference with the assay.

Enzymatic Reaction and HTS Workflow

The following diagrams illustrate the enzymatic reaction and a typical high-throughput screening workflow for the identification of Factor XIa inhibitors.

Enzymatic_Reaction Substrate This compound (Non-fluorescent) Enzyme Factor XIa Substrate->Enzyme Binding Products D-Leu-Pro-Arg + Rh110-D-Pro (Highly Fluorescent) Enzyme->Products Cleavage

Fig. 1: Enzymatic cleavage of the fluorogenic substrate by Factor XIa.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (Test Inhibitors in DMSO) Assay_Plate Assay Plate (384-well) Compound_Plate->Assay_Plate Transfer Dispense_Enzyme Dispense Factor XIa into Assay Plate Assay_Plate->Dispense_Enzyme Pre_incubation Pre-incubate with Test Compounds Dispense_Enzyme->Pre_incubation Add_Substrate Add this compound Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (Ex: 498 nm, Em: 521 nm) Add_Substrate->Kinetic_Read Calculate_Rates Calculate Reaction Rates Kinetic_Read->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition IC50_Calculation IC50 Determination for Hits Determine_Inhibition->IC50_Calculation

Fig. 2: High-throughput screening workflow for Factor XIa inhibitors.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.02% (v/v) Tween 20. Store at 4°C.

  • Substrate Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

  • Enzyme Stock Solution: Reconstitute lyophilized human Factor XIa in a buffer recommended by the supplier to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Test Compounds: Prepare stock solutions of test compounds in 100% DMSO, typically at a concentration of 10 mM.

High-Throughput Screening (HTS) Protocol for Factor XIa Inhibitors

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.

  • Compound Plating:

    • Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of test compounds from the stock plates to the 384-well assay plates. This will result in a final assay concentration of 10 µM for a 50 µL final reaction volume.

    • Include appropriate controls:

      • Positive Control (No Inhibition): Wells containing DMSO vehicle instead of a test compound.

      • Negative Control (100% Inhibition): Wells containing a known potent Factor XIa inhibitor.

      • Blank (No Enzyme): Wells containing assay buffer instead of the enzyme solution.

  • Enzyme Addition:

    • Dilute the Factor XIa stock solution in assay buffer to the desired working concentration. A typical final concentration in the assay is between 0.1 and 1 nM. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Dispense 25 µL of the diluted Factor XIa solution to each well of the assay plate (except for the blank wells).

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation:

    • Dispense 25 µL of the diluted substrate solution to all wells of the assay plate to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C. Set the excitation wavelength to ~498 nm and the emission wavelength to ~521 nm.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate Percent Inhibition:

    • Average the reaction rates of the positive controls (V_positive) and negative controls (V_negative).

    • Calculate the percent inhibition for each test compound using the following formula:

  • IC50 Determination for Hit Compounds:

    • For compounds showing significant inhibition in the primary screen, perform a dose-response experiment.

    • Prepare serial dilutions of the hit compounds and repeat the HTS protocol.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).

Quantitative Data Summary

The following table summarizes typical concentration ranges for the key components of the HTS assay. It is important to note that these values may require optimization depending on the specific laboratory conditions and instrumentation.

ParameterRecommended RangeNotes
Final Factor XIa Concentration 0.1 - 1 nMShould be optimized to achieve a linear reaction rate and a good signal-to-background ratio.
Final Substrate Concentration 1 - 10 µMIdeally, this should be at or near the Km value. Empirical determination is recommended.
Final Test Compound Concentration 10 µM (for primary screen)A standard concentration for single-point screening.
Final DMSO Concentration ≤ 1% (v/v)High concentrations of DMSO can inhibit enzyme activity.
Pre-incubation Time 15 - 30 minutesAllows for equilibrium to be reached between the enzyme and inhibitor.
Kinetic Read Time 15 - 30 minutesShould be long enough to establish a linear reaction rate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Background Ratio - Insufficient enzyme or substrate concentration. - Inactive enzyme.- Increase the concentration of Factor XIa and/or the substrate. - Use a fresh aliquot of enzyme.
High Well-to-Well Variability - Inaccurate liquid handling. - Incomplete mixing.- Calibrate and validate all liquid handling instrumentation. - Ensure thorough mixing after each reagent addition.
Non-linear Reaction Kinetics - Substrate depletion. - Enzyme instability.- Use a lower enzyme concentration or a shorter reaction time. - Ensure the assay buffer provides optimal stability for the enzyme.
False Positives - Compound autofluorescence. - Compound aggregation.- Pre-read the compound plates for fluorescence at the assay wavelengths. - Include 0.01% Triton X-100 in the assay buffer to mitigate aggregation.

These application notes and protocols provide a comprehensive guide for the utilization of this compound in the high-throughput screening of Factor XIa inhibitors. Adherence to these guidelines, with appropriate optimization, will enable researchers to efficiently and accurately identify novel modulators of this important therapeutic target.

Application Notes and Protocols for Measuring FXIa Kinetics with D-Leu-Pro-Arg-Rh110-D-Pro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a crucial serine protease in the intrinsic pathway of the blood coagulation cascade. Its role in thrombosis has made it a significant target for the development of novel anticoagulants. Accurate measurement of FXIa enzymatic activity is paramount for screening and characterizing potential inhibitors. This document provides detailed application notes and protocols for measuring FXIa kinetics using the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro. Cleavage of this substrate by FXIa releases the highly fluorescent Rhodamine 110 (Rh110), providing a sensitive and continuous assay for enzyme activity.[1][2]

Principle of the Assay

The this compound substrate is a non-fluorescent molecule that, upon enzymatic cleavage by FXIa between the Arginine (Arg) and Rhodamine 110, liberates the fluorophore. The resulting increase in fluorescence intensity is directly proportional to the FXIa activity and can be monitored in real-time using a fluorescence plate reader. The excitation and emission maxima for Rhodamine 110 are approximately 498 nm and 521 nm, respectively.[3][4]

Data Presentation

Table 1: Kinetic Parameters for FXIa
ParameterValueSubstrateNotes
Km~417 µMS-2366This value is for the chromogenic substrate S-2366 and serves as a reference. The Km for this compound should be experimentally determined.[5]
kcat/KmTo be determinedThis compoundThis parameter represents the catalytic efficiency of the enzyme.
Optimal pH7.4 - 8.0General Serine Proteases
Temperature37°C
Table 2: Recommended Reagent Concentrations
ReagentStock ConcentrationFinal Concentration
Human FXIa10 µg/mL0.1 - 1 nM
This compound10 mM in DMSO0.1 - 10 x Km
Assay Buffer1X1X
Inhibitor (for Ki determination)10 mM in DMSOVariable

Experimental Protocols

Materials and Reagents
  • Human Factor XIa (Enzyme Research Laboratories or equivalent)

  • This compound substrate (MedChemExpress or equivalent)[1][2]

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4

  • DMSO (Dimethyl sulfoxide), anhydrous

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation and emission filters for ~498 nm and ~521 nm, respectively.

Protocol 1: Determination of Michaelis-Menten Constant (Km)

This protocol outlines the procedure to determine the Km of FXIa for the this compound substrate.

  • Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare Serial Dilutions of the Substrate: Perform serial dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0, 10, 20, 40, 80, 160, 320, 640 µM).

  • Prepare the Enzyme Solution: Dilute the Human FXIa stock solution in Assay Buffer to a final concentration of 0.2 nM. Keep the enzyme solution on ice.

  • Set up the Assay Plate:

    • Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.

    • Add 50 µL of Assay Buffer to three wells to serve as a blank.

  • Initiate the Reaction: Add 50 µL of the 0.2 nM FXIa solution to each well containing the substrate.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes, using an excitation wavelength of ~498 nm and an emission wavelength of ~521 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities (V₀) against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Protocol 2: Screening of FXIa Inhibitors

This protocol is designed for high-throughput screening of potential FXIa inhibitors.

  • Prepare Reagents:

    • Prepare a 2X working solution of this compound in Assay Buffer at a concentration equal to 2 times the previously determined Km.

    • Prepare a 2X working solution of Human FXIa in Assay Buffer at a concentration of 0.2 nM.

    • Prepare inhibitor compounds at various concentrations in a suitable solvent (e.g., DMSO).

  • Set up the Assay Plate:

    • Add 2 µL of each inhibitor solution to the wells.

    • Add 2 µL of solvent to control wells.

    • Add 48 µL of the 2X FXIa solution to all wells and incubate for 15 minutes at room temperature.

  • Initiate the Reaction: Add 50 µL of the 2X substrate solution to all wells.

  • Measure Fluorescence: Immediately measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Determination of Inhibition Constant (Ki)

This protocol is used to determine the Ki and the mode of inhibition for a confirmed FXIa inhibitor.

  • Prepare Reagents:

    • Prepare serial dilutions of the inhibitor in Assay Buffer.

    • Prepare a range of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km).

    • Prepare a 2X working solution of Human FXIa at 0.2 nM.

  • Set up the Assay Plate: Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.

  • Perform the Assay: Follow the steps outlined in Protocol 2 for plate setup, pre-incubation, and reaction initiation.

  • Measure Fluorescence: Measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.

    • Generate Lineweaver-Burk or Dixon plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the Ki value.

Mandatory Visualizations

Enzymatic_Reaction sub This compound (Non-fluorescent) enz FXIa sub->enz Binding prod1 D-Leu-Pro-Arg enz->prod1 Cleavage prod2 Rh110-D-Pro (Fluorescent) enz->prod2 Release

Caption: Enzymatic cleavage of the fluorogenic substrate by FXIa.

Experimental_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate) plate Plate Setup (Substrate/Inhibitor Addition) prep->plate incubate Pre-incubation (Enzyme + Inhibitor) plate->incubate initiate Reaction Initiation (Add Enzyme/Substrate) incubate->initiate measure Kinetic Measurement (Fluorescence Reading) initiate->measure analyze Data Analysis (V₀, Km, Ki, IC₅₀) measure->analyze

Caption: General experimental workflow for FXIa kinetic assays.

Inhibition_Logic cluster_0 Enzymatic Reaction FXIa FXIa Product Fluorescent Product FXIa->Product Cleaves Substrate Substrate Substrate->FXIa Binds to Active Site Inhibitor Inhibitor Inhibitor->FXIa Binds and Blocks Active Site

Caption: Logical relationship of competitive inhibition of FXIa.

References

Application Notes and Protocols for Inhibitor Screening using D-Leu-Pro-Arg-Rh110-D-Pro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coagulation cascade is a complex series of enzymatic reactions crucial for hemostasis. Factor XIa (FXIa), a serine protease, plays a key role in the amplification phase of this cascade. Its position makes it an attractive target for the development of novel anticoagulants with a potentially lower bleeding risk compared to traditional therapies. This document provides a detailed guide for screening potential FXIa inhibitors using the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro.

The substrate this compound is an asymmetric rhodamine 110-based molecule. One of the two amino groups of rhodamine 110 is acylated with the peptide sequence D-Leu-Pro-Arg, while the other is blocked by a non-cleavable D-Proline group. This design ensures a single cleavage event by FXIa at the arginine-rhodamine linkage, simplifying kinetic analysis. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage, the highly fluorescent rhodamine 110 is released, producing a signal that is directly proportional to FXIa activity. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduced fluorescent signal. Rhodamine 110-based assays are known for their high sensitivity and a favorable signal-to-noise ratio.

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade.

assay_principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Substrate This compound (Non-fluorescent) Product Rhodamine 110 (Fluorescent) Substrate->Product Cleavage Enzyme Factor XIa Enzyme->Substrate Inhibited_Enzyme Inhibited Factor XIa Enzyme->Inhibited_Enzyme Signal Fluorescent Signal (Ex/Em ~498/521 nm) Product->Signal Generates Inhibitor Test Compound Inhibitor->Enzyme Inhibited_Enzyme->Substrate No Cleavage hts_workflow A 1. Reagent Preparation - Assay Buffer - Enzyme Solution - Substrate Solution - Compound Plates B 2. Compound Dispensing - Add Test Compounds, Positive  and Negative Controls (DMSO)  to 384-well plate A->B C 3. Enzyme Addition - Add Factor XIa solution to all wells B->C D 4. Pre-incubation - Incubate enzyme and compounds  (e.g., 15-30 min at RT) C->D E 5. Reaction Initiation - Add Substrate solution to all wells D->E F 6. Kinetic Measurement - Read fluorescence intensity over time  (e.g., every minute for 30-60 min) E->F G 7. Data Analysis - Calculate reaction rates (slopes) - Determine % inhibition - Calculate Z' factor F->G H 8. Hit Identification - Identify compounds with inhibition  above a defined threshold G->H

Application Notes and Protocols for D-Leu-Pro-Arg-Rh110-D-Pro Fluorescence Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leu-Pro-Arg-Rh110-D-Pro is a highly sensitive and specific fluorogenic substrate for the serine protease Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. This substrate consists of a peptide sequence (D-Leu-Pro-Arg) recognized by FXIa, linked to the fluorophore Rhodamine 110 (Rh110). A D-Pro residue is attached to the second amino group of Rhodamine 110, creating an asymmetric molecule. This asymmetry simplifies the kinetic analysis as the cleavage of the Arg-Rh110 bond by FXIa results in a single fluorescent product, leading to a direct and quantifiable increase in fluorescence intensity. This application note provides detailed protocols for the use of this compound in measuring FXIa activity and for screening potential FXIa inhibitors.

Principle of the Assay

The this compound substrate is virtually non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and Rhodamine 110 by Factor XIa, the highly fluorescent Rhodamine 110 is released. The rate of fluorescence increase is directly proportional to the FXIa activity.

Substrate This compound (Non-fluorescent) Product1 D-Leu-Pro-Arg Substrate->Product1 Cleavage Product2 Rh110-D-Pro (Fluorescent) Substrate->Product2 Cleavage Enzyme Factor XIa Enzyme->Substrate

Fig. 1: Enzymatic cleavage of the fluorogenic substrate.

Signaling Pathway: The Coagulation Cascade

Factor XIa plays a crucial role in the intrinsic pathway of the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Understanding this pathway is essential for interpreting the significance of FXIa activity and the effects of its inhibitors.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa TF_VIIa Tissue Factor + VIIa X_ext X_ext Xa_ext Xa_ext X_ext->Xa_ext TF-VIIa complex Xa Xa X->Xa IXa-VIIIa or TF-VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa-Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa

Fig. 2: The Coagulation Cascade highlighting Factor XIa.

Quantitative Data and Instrument Settings

Accurate and reproducible measurements depend on the correct instrument settings and optimized reagent concentrations.

ParameterRecommended Setting/ValueNotes
Excitation Wavelength 498 nmOptimal for Rhodamine 110.
Emission Wavelength 521 nmOptimal for Rhodamine 110.
Plate Type Black, flat-bottom 96- or 384-well platesMinimizes background fluorescence and well-to-well crosstalk.
Temperature 37°CPhysiological temperature for enzyme activity.
Read Mode KineticTo measure the rate of reaction.
Data Interval 30-60 secondsFor a sufficient number of data points to determine the initial velocity.
Assay Buffer 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4A commonly used buffer for coagulation factor assays.
Substrate Stock Solution 1-10 mM in DMSOStore protected from light at -20°C.
Final Substrate Concentration Variable (recommend starting at 1-10 µM)Should be optimized and ideally be around the Kₘ value for kinetic studies.
Final Enzyme Concentration Variable (recommend starting at 1-10 nM)Should be optimized to give a linear reaction rate for the duration of the assay.

Experimental Protocols

General Assay Workflow

The following diagram outlines the general workflow for performing a Factor XIa activity assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer B Prepare Substrate Working Solution A->B C Prepare Enzyme Working Solution A->C F Add Substrate to Initiate Reaction B->F D Add Enzyme to Plate C->D E Incubate at 37°C D->E E->F G Measure Fluorescence Kinetically F->G H Determine Initial Velocity (V₀) G->H I Plot V₀ vs. Concentration H->I

Fig. 3: General workflow for the Factor XIa fluorescence assay.
Detailed Protocol for Measuring Factor XIa Activity

  • Prepare Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Prepare Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. Protect from light.

  • Prepare Factor XIa Working Solution: Dilute the Factor XIa stock solution in Assay Buffer to the desired final concentration. Keep on ice until use.

  • Assay Plate Setup:

    • Add 50 µL of the Factor XIa working solution to the wells of a black 96-well plate.

    • Include wells with Assay Buffer only as a background control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the Reaction: Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 30-60 seconds for 15-30 minutes at Ex/Em = 498/521 nm.

Protocol for Determining the Michaelis-Menten Constant (Kₘ)
  • Follow the general protocol for measuring FXIa activity.

  • Use a fixed, optimized concentration of Factor XIa.

  • Prepare a series of substrate working solutions with varying concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50 µM).

  • Measure the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol for Factor XIa Inhibitor Screening
  • Prepare Reagents: Prepare Assay Buffer, Factor XIa working solution, and substrate working solution as described above.

  • Prepare Inhibitor Solutions: Prepare a serial dilution of the test compounds in Assay Buffer.

  • Assay Plate Setup:

    • Add 40 µL of the Factor XIa working solution to the wells.

    • Add 10 µL of the inhibitor dilutions or vehicle control to the respective wells.

    • Include a "no enzyme" control (Assay Buffer only) and a "no inhibitor" control (vehicle only).

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure:

    • Add 50 µL of the substrate working solution (at a concentration around the Kₘ) to each well.

    • Measure the fluorescence kinetically as described previously.

  • Data Analysis:

    • Determine the initial velocity (V₀) for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Contaminated reagents or plate. Autofluorescence of test compounds.Use fresh, high-quality reagents and plates. Run a control with the compound and substrate without the enzyme.
Low Signal Enzyme or substrate concentration too low. Inactive enzyme.Optimize enzyme and substrate concentrations. Use a new batch of enzyme.
Non-linear Reaction Rate Substrate depletion. Enzyme instability.Use a lower enzyme concentration or a higher substrate concentration. Ensure the assay is run within the linear range.
High Well-to-Well Variability Pipetting errors. Temperature gradients across the plate.Use calibrated pipettes and ensure proper mixing. Allow the plate to equilibrate to the assay temperature.

For research use only. Not for use in diagnostic procedures.

Application Note: High-Throughput-Screening-kompatibles kinetisches Assay zur Bestimmung der Faktor-XIa-Aktivität mittels eines Rhodamin-110-basierten Substrats

Author: BenchChem Technical Support Team. Date: December 2025

Für Forschungszwecke

Zusammenfassung

Dieses Dokument beschreibt ein detailliertes Protokoll zur Messung der enzymatischen Aktivität von Faktor XIa (FXIa), einer wichtigen Serinprotease in der Blutgerinnungskaskade.[1][2][3] Das Assay verwendet das hochspezifische fluorogene Substrat D-Leu-Pro-Arg-Rh110-D-Pro. Bei der Spaltung durch FXIa wird das stark fluoreszierende Rhodamin 110 (Rh110) freigesetzt, was eine empfindliche und kontinuierliche Überwachung der Enzymaktivität ermöglicht. Das Protokoll ist für ein 96-Well-Plattenformat optimiert, eignet sich für das Hochdurchsatz-Screening (HTS) von FXIa-Inhibitoren und liefert quantitative kinetische Daten.

Einleitung

Faktor XIa ist ein zentraler Bestandteil des intrinsischen Weges der Blutgerinnung und spielt eine entscheidende Rolle bei der Verstärkung der Thrombinbildung. Eine fehlregulierte FXIa-Aktivität wird mit thrombotischen Erkrankungen in Verbindung gebracht, was es zu einem attraktiven Ziel für die Entwicklung von Antikoagulanzien macht. Die Quantifizierung der FXIa-Aktivität ist für das Screening potenzieller Inhibitoren und die Untersuchung der Enzymkinetik von entscheidender Bedeutung.

Dieses Protokoll beschreibt die Verwendung des fluorogenen Substrats this compound zur Bestimmung der FXIa-Aktivität. Das Substrat besteht aus einem Peptid, das spezifisch von FXIa erkannt wird und an den Fluorophor Rhodamin 110 gekoppelt ist. In seiner intakten Form ist das Substrat nicht fluoreszierend. Die enzymatische Spaltung der Amidbindung zwischen der Peptidsequenz und dem Rh110-Molekül durch FXIa führt zur Freisetzung von Rh110, was zu einem signifikanten Anstieg der Fluoreszenzintensität führt. Dieser Anstieg der Fluoreszenz ist direkt proportional zur Menge des gebildeten Produkts und kann zur Berechnung der Enzymaktivität verwendet werden.

Prinzip des Assays

Das Assay basiert auf der Messung des Anstiegs der Fluoreszenz im Zeitverlauf, der durch die enzymatische Spaltung des Substrats this compound durch Faktor XIa verursacht wird.

G sub This compound (Nicht fluoreszierend) prod D-Leu-Pro-Arg + Rh110-D-Pro (Hoch fluoreszierend) sub->prod Spaltung enz Faktor XIa enz->sub

Abbildung 1. Schematische Darstellung der enzymatischen Reaktion.

Materialien und Reagenzien

Die folgende Tabelle listet die für dieses Protokoll erforderlichen Materialien und Reagenzien auf.

Reagenz/MaterialAnbieter (Beispiel)Bestellnummer (Beispiel)
This compoundMedChemExpressHY-P3061A
Humaner Faktor XIa (gereinigt)Haematologic TechnologiesHCXIA-0160
Rhodamin 110 (Standard)AAT Bioquest86
Tris-PufferSigma-AldrichT5941
Natriumchlorid (NaCl)Sigma-AldrichS9888
Calciumchlorid (CaCl₂)Sigma-AldrichC1016
Rinderserumalbumin (BSA)Sigma-AldrichA7906
Dimethylsulfoxid (DMSO)Sigma-AldrichD8418
Schwarze 96-Well-Platten mit flachem BodenCorning3603
Fluoreszenz-PlattenleserMolecular DevicesSpectraMax M5

Experimentelle Protokolle

Vorbereitung der Reagenzien

Assaypuffer:

  • 50 mM Tris-HCl, pH 7,4

  • 150 mM NaCl

  • 5 mM CaCl₂

  • 0,1 % (w/v) BSA

  • Der Puffer sollte frisch zubereitet und bei Raumtemperatur gelagert werden.

Substratlösung:

  • Lösen Sie this compound in DMSO zu einer 10 mM Stammlösung auf.

  • Aliquoten Sie die Stammlösung und lagern Sie sie bei -20 °C.

  • Verdünnen Sie die Stammlösung vor Gebrauch mit Assaypuffer auf die gewünschte Arbeitskonzentration.

Enzymlösung:

  • Rekonstituieren Sie den lyophilisierten humanen Faktor XIa gemäß den Anweisungen des Herstellers mit Assaypuffer.

  • Aliquoten Sie die Enzymlösung und lagern Sie sie bei -80 °C.

  • Vermeiden Sie wiederholte Einfrier-Auftau-Zyklen.

  • Verdünnen Sie das Enzym unmittelbar vor dem Gebrauch mit Assaypuffer auf die gewünschte Arbeitskonzentration.

Rhodamin-110-Standardlösung:

  • Lösen Sie Rhodamin 110 in DMSO zu einer 1 mM Stammlösung auf.

  • Erstellen Sie eine serielle Verdünnungsreihe mit Assaypuffer, um Standardkonzentrationen von 0 µM bis 10 µM zu erhalten.

Erstellung der Rhodamin-110-Standardkurve
  • Geben Sie 100 µL jeder Rhodamin-110-Standardverdünnung in die Wells einer schwarzen 96-Well-Platte.

  • Messen Sie die Fluoreszenz bei einer Anregungswellenlänge von 485 nm und einer Emissionswellenlänge von 525 nm.

  • Erstellen Sie eine Standardkurve, indem Sie die Fluoreszenzintensität (in relativen Fluoreszenzeinheiten, RFU) gegen die Konzentration von Rhodamin 110 (in µM) auftragen.

  • Bestimmen Sie die Steigung der linearen Regression, die zur Umrechnung von RFU in die Produktkonzentration verwendet wird.

Kinetisches Assay zur Messung der Faktor-XIa-Aktivität
  • Geben Sie 50 µL Assaypuffer in die Wells einer schwarzen 96-Well-Platte.

  • Fügen Sie 25 µL der verdünnten Faktor-XIa-Lösung zu den entsprechenden Wells hinzu.

  • Inkubieren Sie die Platte 5 Minuten bei 37 °C.

  • Starten Sie die Reaktion durch Zugabe von 25 µL der verdünnten Substratlösung zu jedem Well.

  • Messen Sie den Anstieg der Fluoreszenz sofort in einem kinetischen Modus bei 37 °C für 30-60 Minuten in Intervallen von 1 Minute. Verwenden Sie eine Anregungswellenlänge von 485 nm und eine Emissionswellenlänge von 525 nm.

G cluster_prep Vorbereitung cluster_assay Assay-Durchführung cluster_analysis Datenanalyse prep_buffer Assaypuffer vorbereiten add_buffer 50 µL Puffer in Well geben prep_buffer->add_buffer prep_sub Substratlösung vorbereiten add_sub 25 µL Substrat hinzufügen (Start) prep_sub->add_sub prep_enz Enzymlösung vorbereiten add_enz 25 µL Enzym hinzufügen prep_enz->add_enz add_buffer->add_enz incubate 5 min bei 37°C inkubieren add_enz->incubate incubate->add_sub read_plate Fluoreszenz kinetisch messen add_sub->read_plate plot_data RFU vs. Zeit auftragen read_plate->plot_data calc_v0 Anfangsgeschwindigkeit (V₀) berechnen plot_data->calc_v0 convert_rfu RFU in [Produkt] umrechnen calc_v0->convert_rfu calc_activity Enzymaktivität berechnen convert_rfu->calc_activity

Abbildung 2. Experimenteller Arbeitsablauf für das FXIa-Aktivitätsassay.

Datenpräsentation und -analyse

Beispielhafte Rhodamin-110-Standardkurve

Die folgende Tabelle zeigt beispielhafte Daten für eine Rhodamin-110-Standardkurve.

[Rhodamin 110] (µM)Relative Fluoreszenzeinheiten (RFU)
050
0,5550
1,01050
2,52550
5,05050
10,010050
Berechnung der Enzymaktivität
  • Tragen Sie die RFU-Werte gegen die Zeit (in Sekunden) für jede Reaktion auf.

  • Bestimmen Sie die anfängliche Reaktionsgeschwindigkeit (V₀) aus dem linearen Teil der Kurve (typischerweise die ersten 5-10 Minuten). Die V₀ wird in RFU/s ausgedrückt.

  • Wandeln Sie die V₀ von RFU/s in µM/s um, indem Sie die Steigung der Rhodamin-110-Standardkurve (in RFU/µM) verwenden:

    • V₀ (µM/s) = (V₀ (RFU/s)) / (Steigung der Standardkurve (RFU/µM))

  • Berechnen Sie die spezifische Aktivität des Enzyms mit der folgenden Formel:

    • Spezifische Aktivität (µmol/min/mg) = (V₀ (µM/s) * 60 s/min * Assayvolumen (L)) / (Enzymmenge (mg))

Beispielhafte kinetische Parameter

Die folgende Tabelle zeigt beispielhafte kinetische Parameter für Faktor XIa mit einem fluorogenen Substrat. Bitte beachten Sie, dass diese Werte je nach spezifischem Substrat und Assay-Bedingungen variieren können.

ParameterWert
Kₘ10-50 µM
kcat5-20 s⁻¹
kcat/Kₘ1-4 x 10⁵ M⁻¹s⁻¹

Faktor XIa in der Gerinnungskaskade

Faktor XIa spielt eine zentrale Rolle im intrinsischen Weg der Blutgerinnung. Nach der Aktivierung von Faktor XI zu Faktor XIa durch Faktor XIIa oder Thrombin, aktiviert Faktor XIa seinerseits Faktor IX. Dies führt zu einer Kaskade von Ereignissen, die in der Bildung von Fibrin und der Stabilisierung des Blutgerinnsels gipfeln.

G XII Faktor XII XIIa Faktor XIIa XII->XIIa Kontakt- aktivierung XI Faktor XI XIIa->XI aktiviert XIa Faktor XIa XI->XIa IX Faktor IX XIa->IX aktiviert IXa Faktor IXa IX->IXa X Faktor X IXa->X aktiviert Xa Faktor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin aktiviert Thrombin Thrombin Prothrombin->Thrombin Thrombin->XI positives Feedback Fibrinogen Fibrinogen Thrombin->Fibrinogen spaltet Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin

Abbildung 3. Vereinfachter Signalweg der intrinsischen Gerinnungskaskade mit Faktor XIa.

References

Application Notes and Protocols for D-Leu-Pro-Arg-Rh110-D-Pro Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of working solutions of the fluorogenic Factor XIa (FXIa) substrate, D-Leu-Pro-Arg-Rh110-D-Pro. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in enzymatic assays.

Introduction

This compound is a highly sensitive and specific substrate for the serine protease Factor XIa, an important target in thrombosis research. The substrate consists of a peptide sequence (D-Leu-Pro-Arg) recognized by FXIa, linked to the fluorophore Rhodamine 110 (Rh110). A D-Pro residue is attached to the other amino group of Rhodamine 110, rendering the intact molecule non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and Rhodamine 110 by FXIa, the highly fluorescent Rh110 is released. The resulting increase in fluorescence intensity can be monitored to determine FXIa activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound solutions.

ParameterValueNotes
Molecular Weight793.91 g/mol [1][2][3][4]Use this value for accurate molarity calculations.
Recommended SolventHigh-quality anhydrous Dimethyl Sulfoxide (DMSO)[5]Ensures complete dissolution and stability of the substrate.
Stock Solution Concentration1-10 mMA 10 mM stock solution is recommended for most applications.
Storage of Stock Solution-20°C or -80°C, protected from light[6]Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Typical Working Concentration1-10 µMOptimal concentration may vary depending on the specific assay conditions.
Excitation Wavelength~498 nm
Emission Wavelength~521 nm

Experimental Protocols

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • High-quality anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge

  • Amber or foil-wrapped microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 100 µL of a 10 mM stock solution from 1 mg of the substrate (MW: 793.91), you would use the following calculation:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = ((0.001 g / 793.91 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 125.9 µL

  • Carefully add the calculated volume of anhydrous DMSO to the vial containing the substrate powder.

  • Vortex the solution thoroughly until the substrate is completely dissolved. A brief centrifugation may be necessary to collect all the solution at the bottom of the vial.

  • Aliquot the stock solution into smaller volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.

  • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

This protocol outlines the dilution of the stock solution to a final working concentration for use in a typical FXIa enzymatic assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Assay Buffer (e.g., Tris-based buffer with physiological pH and salt concentration)

  • Calibrated pipettes

  • 96-well black microplate (for fluorescence assays)

Procedure:

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution and keep it on ice, protected from light.

  • Determine the final desired working concentration of the substrate in your assay. For example, to prepare a 10 µM working solution.

  • Perform a serial dilution of the stock solution in the assay buffer. It is recommended to perform an intermediate dilution to ensure accuracy. For example, first dilute the 10 mM stock solution 1:100 in assay buffer to create a 100 µM intermediate solution.

  • Further dilute the intermediate solution to the final working concentration directly in the wells of the 96-well plate. For instance, to achieve a final concentration of 10 µM in a 100 µL final assay volume, add 10 µL of the 100 µM intermediate solution to 90 µL of the assay buffer containing the enzyme.

  • Important: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Visualization of Workflow and Signaling Pathway

Workflow for Preparing Working Solutions

G Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation A This compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D 10 mM Stock Solution C->D E Aliquot into Light-Protected Tubes D->E F Store at -20°C or -80°C E->F G Thaw Stock Solution on Ice F->G H Dilute in Assay Buffer G->H I Final Working Solution (e.g., 10 µM) H->I

Caption: Workflow for preparing this compound working solutions.

Enzymatic Cleavage of this compound by Factor XIa

G Enzymatic Reaction of this compound cluster_reactants Reactants cluster_products Products Substrate This compound (Non-Fluorescent) Peptide D-Leu-Pro-Arg Substrate->Peptide Cleavage Fluorophore Rh110-D-Pro (Highly Fluorescent) Substrate->Fluorophore Release Enzyme Factor XIa (FXIa) Enzyme->Peptide Enzyme->Fluorophore

Caption: Enzymatic cleavage of the substrate by Factor XIa.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Leu-Pro-Arg-Rh110-D-Pro Concentration in Factor XIa Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro in enzymatic assays, specifically targeting Factor XIa (FXIa).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its enzymatic target?

A1: this compound is a fluorogenic substrate used to measure the activity of the serine protease Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. The substrate consists of a peptide sequence (D-Leu-Pro-Arg) recognized by FXIa, linked to a rhodamine 110 (Rh110) fluorophore. The other amine group of rhodamine 110 is blocked by a D-Proline residue, making it an asymmetric substrate. This ensures a single cleavage event, which simplifies kinetic analysis.

Q2: How does the this compound substrate work?

A2: The substrate is initially non-fluorescent. Upon cleavage of the amide bond between the arginine (Arg) residue and the rhodamine 110 molecule by active FXIa, the highly fluorescent rhodamine 110 is released. The increase in fluorescence intensity over time is directly proportional to the enzymatic activity of FXIa.

Q3: Why is it crucial to optimize the substrate concentration?

A3: Optimizing the substrate concentration is critical for obtaining accurate and reproducible kinetic data.

  • Substrate concentration below the Michaelis-Menten constant (Km): The reaction rate will be highly dependent on the substrate concentration, and the enzyme will not be saturated. This can lead to an underestimation of the enzyme's maximum velocity (Vmax).

  • Substrate concentration significantly above the Km: While this ensures the enzyme is saturated, excessively high concentrations can lead to issues such as the inner filter effect (where the substrate absorbs the excitation or emission light, leading to a non-linear fluorescence response) and potential substrate inhibition. High concentrations can also be wasteful and costly.

Q4: What is the Michaelis-Menten constant (Km) and why is it important?

A4: The Michaelis-Menten constant (Km) is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). It is a measure of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity. Knowing the Km is essential for setting up enzyme assays under appropriate conditions, for example, for inhibitor screening.

Q5: What are the typical excitation and emission wavelengths for the cleaved rhodamine 110 fluorophore?

A5: The cleaved rhodamine 110 fluorophore has excitation and emission maxima of approximately 498 nm and 521 nm, respectively.[1]

Troubleshooting Guide

Problem 1: Low or No Fluorescence Signal

Possible Cause Solution
Inactive Factor XIa - Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. - Verify enzyme activity with a known, potent substrate. - Ensure the assay buffer contains the necessary co-factors (e.g., Ca2+).
Sub-optimal Substrate Concentration - The substrate concentration may be too low for the enzyme to generate a detectable signal. Perform a substrate titration experiment to determine the optimal concentration (see Experimental Protocols section).
Incorrect Assay Buffer Conditions - Ensure the pH of the assay buffer is optimal for FXIa activity (typically around pH 7.4). - Check the ionic strength of the buffer; FXIa activity can be salt-dependent.
Presence of Inhibitors - If using plasma or other biological samples, endogenous inhibitors may be present. Consider purifying the sample or using specific inhibitors for other proteases that might interfere. - Ensure no chelating agents (like EDTA) are present if Ca2+ is required for enzyme activity.
Incorrect Instrument Settings - Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for rhodamine 110 (Ex/Em ≈ 498/521 nm).[1] - Ensure the gain setting is appropriate to detect the signal without saturating the detector.

Problem 2: High Background Fluorescence

Possible Cause Solution
Substrate Instability/Spontaneous Hydrolysis - Prepare fresh substrate solutions for each experiment. - Protect the substrate from light to prevent photobleaching, which can sometimes lead to fluorescent products. - Store substrate stock solutions in small aliquots at -20°C or lower to minimize freeze-thaw cycles.
Contaminated Reagents - Use high-purity water and reagents. - Filter-sterilize buffers to remove any potential microbial contamination that could contain proteases.
Autofluorescence of Assay Plate or Compounds - Use black, opaque microplates designed for fluorescence assays to minimize background. - Test the autofluorescence of any test compounds or buffers at the assay wavelengths.

Problem 3: Non-linear Reaction Progress Curves (Signal plateaus too quickly or decreases)

Possible Cause Solution
Substrate Depletion - The initial substrate concentration is too low, and is being consumed rapidly. Use a higher substrate concentration or a lower enzyme concentration. Ideally, less than 10-15% of the substrate should be consumed during the initial linear phase of the reaction.
Enzyme Instability - The enzyme may be losing activity over the course of the assay at the experimental temperature. Reduce the incubation time or perform the assay at a lower temperature.
Inner Filter Effect - At high substrate or product concentrations, the fluorophore can absorb the excitation or emitted light, leading to a decrease in the detected signal. Dilute the sample or use a shorter pathlength cuvette/plate.
Photobleaching - The fluorescent product is being destroyed by prolonged exposure to the excitation light. Reduce the intensity of the excitation light or the frequency of measurements.

Quantitative Data Summary

Table 1: Kinetic Parameters for Factor XIa with a Peptide Substrate

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Factor XIaFactor IX0.497.71.57 x 10⁷[2][3]

Note: The Km value provided is for the physiological substrate Factor IX and serves as a general reference. The Km for the synthetic substrate this compound should be determined experimentally.

Table 2: Recommended Concentration Ranges for FXIa Assays

ComponentTypical Concentration RangeNotes
Factor XIa0.1 - 10 nMThe optimal concentration depends on the substrate concentration and the desired signal window. Should be determined experimentally.
This compound0.5 - 2 x Km (for Vmax determination)A wider range (e.g., 0.1 to 10 x Km) should be tested to determine the Km.

Experimental Protocols

Protocol 1: Determination of Optimal Factor XIa Concentration

Objective: To find the concentration of FXIa that yields a linear increase in fluorescence over a desired time period with a fixed, saturating concentration of the substrate.

Materials:

  • Purified Factor XIa

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to a working concentration (e.g., 20 µM, assuming a Km in the low micromolar range).

  • Prepare serial dilutions of Factor XIa in Assay Buffer. A suggested starting range is from 100 nM down to 0.1 nM.

  • In the microplate, add the diluted FXIa solutions to triplicate wells.

  • Add an equal volume of the substrate working solution to all wells to initiate the reaction. The final substrate concentration should be well above the expected Km.

  • Immediately place the plate in the fluorescence reader pre-set to the appropriate excitation and emission wavelengths (Ex/Em ≈ 498/521 nm) and the desired reaction temperature (e.g., 37°C).

  • Monitor the fluorescence intensity kinetically for at least 30 minutes, taking readings every 1-2 minutes.

  • Plot the initial reaction rate (the slope of the linear portion of the fluorescence vs. time curve) against the FXIa concentration.

  • Select an FXIa concentration that falls within the linear range of this plot for subsequent experiments.

Protocol 2: Determination of the Michaelis-Menten Constant (Km) for this compound

Objective: To determine the Km and Vmax of FXIa for the this compound substrate.

Materials:

  • Same as Protocol 1.

Procedure:

  • Use the optimal FXIa concentration determined in Protocol 1.

  • Prepare serial dilutions of the this compound substrate in Assay Buffer. A suggested starting range is from 100 µM down to 0.1 µM.

  • In the microplate, add the diluted substrate solutions to triplicate wells.

  • Add an equal volume of the optimized FXIa working solution to all wells to initiate the reaction.

  • Immediately place the plate in the fluorescence reader and monitor the reaction kinetically as described in Protocol 1.

  • Calculate the initial reaction rates for each substrate concentration.

  • Plot the initial reaction rate (v) versus the substrate concentration ([S]).

  • To determine Km and Vmax, fit the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Optimize Enzyme Concentration cluster_protocol2 Protocol 2: Determine Km and Vmax p1_start Start p1_s1 Prepare serial dilutions of Factor XIa p1_start->p1_s1 p1_s2 Add fixed, saturating [Substrate] p1_s1->p1_s2 p1_s3 Measure fluorescence kinetically p1_s2->p1_s3 p1_s4 Plot Rate vs. [FXIa] p1_s3->p1_s4 p1_s5 Select [FXIa] from linear range p1_s4->p1_s5 p1_end Optimal [FXIa] p1_s5->p1_end p2_start Start with optimal [FXIa] p2_s1 Prepare serial dilutions of Substrate p2_start->p2_s1 p2_s2 Add fixed, optimal [FXIa] p2_s1->p2_s2 p2_s3 Measure fluorescence kinetically p2_s2->p2_s3 p2_s4 Calculate initial rates (v) p2_s3->p2_s4 p2_s5 Plot v vs. [S] p2_s4->p2_s5 p2_s6 Determine Km and Vmax p2_s5->p2_s6 p2_end Kinetic Parameters p2_s6->p2_end

Caption: Workflow for optimizing enzyme and substrate concentrations.

signaling_pathway cluster_cleavage Enzymatic Reaction Substrate This compound (Non-fluorescent) Product Cleaved Peptide + Rh110 (Fluorescent) Substrate->Product Cleavage by FXIa FXIa Factor XIa

Caption: Cleavage of the fluorogenic substrate by Factor XIa.

References

reducing background fluorescence with D-Leu-Pro-Arg-Rh110-D-Pro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorogenic substrate primarily used for the detection of Factor XIa (FXIa) activity.[1][2][3][4] It consists of a peptide sequence (D-Leu-Pro-Arg) linked to the fluorophore Rhodamine 110 (Rh110) and capped with a D-Proline (D-Pro).[4] In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide chain by an active enzyme like FXIa, the highly fluorescent Rhodamine 110 is released, leading to a measurable increase in fluorescence intensity.[1][2][3]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the stability and integrity of the substrate, it is crucial to store it correctly. For long-term storage, the powdered form of this compound should be kept at -80°C, sealed, and protected from moisture and light.[1]

Q3: What are the excitation and emission wavelengths for the cleaved Rhodamine 110?

A3: Rhodamine 110, the fluorescent product of the enzymatic reaction, has an excitation maximum of approximately 492 nm and an emission maximum of around 529 nm.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly impact the accuracy and sensitivity of your assay. Below are common causes and their respective solutions.

Potential Cause Recommended Solution
Substrate Degradation Ensure the substrate is stored under the recommended conditions (-80°C, protected from light and moisture) to prevent spontaneous hydrolysis.[1] Prepare fresh substrate solutions for each experiment.
Reagent Impurities Use high-purity substrate (>98%). Lower purity batches may contain free, highly fluorescent Rhodamine 110. Ensure all other reagents, including buffers and solvents, are of high quality and free of fluorescent contaminants.
Non-Specific Binding The fluorescent substrate or its cleaved product may adhere to the surfaces of your experimental vessel (e.g., microplate wells). Consider using non-binding surface (NBS) plates. Pre-incubating wells with a blocking agent like Bovine Serum Albumin (BSA) can also help prevent non-specific adherence.
Sample Autofluorescence Biological samples (e.g., cell lysates, plasma) can contain endogenous fluorescent molecules. Run a "sample only" control (without the this compound substrate) to quantify the level of autofluorescence and subtract this value from your experimental readings.
Sub-optimal Assay Conditions Incorrect buffer pH, ionic strength, or the presence of interfering substances can contribute to high background. Optimize these parameters for your specific enzyme and assay.
Prolonged Incubation Times Excessively long incubation periods can lead to non-enzymatic substrate degradation or increased non-specific signal. Determine the optimal incubation time that provides a good signal-to-noise ratio without significantly increasing the background.

Experimental Protocols

General Protocol for Factor XIa Activity Assay

This protocol provides a general workflow for measuring Factor XIa activity. Optimal concentrations and incubation times should be determined empirically for your specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4).

    • Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

    • Enzyme Solution: Prepare a solution of Factor XIa in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add the Factor XIa solution to the appropriate wells.

    • Include a "no enzyme" control (buffer only) to determine the background fluorescence from the substrate alone.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.

    • Initiate the reaction by adding the this compound working solution to all wells.

    • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~490 nm and emission at ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from the values obtained for the experimental wells.

    • Plot the fluorescence intensity against time to determine the reaction rate.

Visualizations

Signaling Pathway of this compound Cleavage

sub This compound (Non-fluorescent Substrate) enz Factor XIa (Active Enzyme) sub->enz Enzymatic Cleavage prod1 Cleaved Peptide (D-Leu-Pro-Arg) enz->prod1 prod2 Rhodamine 110 (Highly Fluorescent) enz->prod2 start High Background Fluorescence Detected q1 Is the substrate solution fresh and properly stored? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reagents of high purity? a1_yes->q2 sol1 Prepare fresh substrate. Ensure storage at -80°C, protected from light. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is non-specific binding a possibility? a2_yes->q3 sol2 Use high-purity substrate and reagents. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Use NBS plates. Consider BSA blocking. a3_yes->sol3 q4 Have you accounted for sample autofluorescence? a3_no->q4 sol3->q4 a4_no No q4->a4_no No end Background Reduced q4->end Yes sol4 Run 'sample only' controls and subtract background. a4_no->sol4 sol4->end

References

Technical Support Center: FXIa Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting poor signal in Factor XIa (FXIa) assays. The following question-and-answer format directly addresses common issues to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my fluorescent/colorimetric signal weak or absent?

A weak or non-existent signal is a common issue that can stem from several factors, from reagent preparation to instrument settings.

Possible Causes & Solutions:

  • Incorrect Reagent Preparation or Storage: Reagents that are improperly stored or prepared can lose activity.[1] Always follow the manufacturer's instructions for storage and reconstitution of enzymes, substrates, and buffers. Enzymes should typically be kept on ice when not in use.[1]

  • Suboptimal Assay Conditions: Temperature and pH can significantly impact enzyme activity. Ensure your assay buffer is at the recommended pH (typically pH 7.4 for FXIa assays) and the reaction is incubated at the specified temperature (often 37°C).[2][3]

  • Low Enzyme Concentration/Activity: The FXIa may have low activity due to degradation. It's crucial to use an enzyme from a reputable supplier and handle it according to the datasheet. Consider running a positive control with a known active FXIa to verify your enzyme's viability.

  • Insufficient Substrate Concentration: If the substrate concentration is too low, the rate of the reaction will be limited, resulting in a weak signal. It may be necessary to optimize the substrate concentration.[4]

  • Incorrect Wavelength Settings: Ensure your plate reader is set to the correct excitation and emission wavelengths for your specific fluorogenic or chromogenic substrate.[1][5] For example, for a substrate releasing AMC (7-Amino-4-methylcoumarin), the excitation is typically around 360-380 nm and emission is around 440-460 nm.

  • Plate Type: Using the wrong type of microplate can significantly dampen your signal. For fluorescence assays, use black plates to minimize background, and for absorbance assays, use clear plates.[1][6]

Q2: My background signal is too high. What can I do to reduce it?

High background can mask your true signal and reduce the dynamic range of your assay.

Possible Causes & Solutions:

  • Substrate Autohydrolysis: Some substrates can spontaneously hydrolyze over time, leading to a high background signal. Prepare the substrate solution fresh and add it to the wells just before reading.

  • Contaminated Reagents: Contamination in your buffer, enzyme, or substrate solutions can lead to a high background. Use high-purity water and reagents, and filter-sterilize your buffers if necessary.

  • Well-to-Well Contamination: Be careful during pipetting to avoid cross-contamination between wells.

  • Inappropriate Plate Color: For fluorescence assays, using clear plates can lead to high background due to light scattering and bleed-through from adjacent wells. Always use black, opaque plates for fluorescence measurements.[6]

Q3: My results are not reproducible. What are the potential sources of variability?

Inconsistent results can be frustrating and call into question the validity of your data.

Possible Causes & Solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[1] Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Inconsistent Incubation Times: Small variations in incubation times, especially for kinetic assays, can lead to significant differences in results. Use a multichannel pipette or an automated liquid handler to ensure all reactions are started and stopped simultaneously.

  • Temperature Fluctuations: Maintaining a constant and uniform temperature across the microplate during incubation is critical for consistent enzyme activity.[3] Use an incubator or water bath designed for microplates.[1]

  • Reagent Instability: Some reagents may degrade over the course of an experiment. Prepare fresh reagents as needed and avoid repeated freeze-thaw cycles of enzymes and substrates.[7]

  • Improper Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reactions. Gently tap the plate or use an orbital shaker to ensure thorough mixing.[1]

Experimental Protocols & Data

Recommended Reagent Concentrations and Conditions

The following table provides typical concentration ranges and conditions for FXIa assays. These should be optimized for your specific experimental setup.

ParameterRecommended Range/ConditionNotes
FXIa Concentration 0.1 - 10 nMThe optimal concentration will depend on the substrate and assay duration.[8]
Substrate Concentration 10 - 200 µMShould be at or above the Km for the enzyme.[9][10]
Buffer 50 mM Tris-HCl, 150 mM NaCl, pH 7.4May also contain BSA and a detergent like Tween 20 to prevent non-specific binding.[9]
Temperature 25°C or 37°C37°C is often used to mimic physiological conditions.[2]
Incubation Time 15 - 120 minutesDepends on the enzyme and substrate concentrations.
Protocol: Standard FXIa Activity Assay
  • Prepare Reagents:

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.02% Tween 20, pH 7.4).[9]

    • Dilute the FXIa enzyme and substrate to their final working concentrations in the assay buffer. Keep the enzyme on ice.

  • Assay Setup:

    • Add 50 µL of the FXIa enzyme solution to each well of a 96-well black microplate.

    • Include wells with buffer only as a background control.

  • Initiate Reaction:

    • Add 50 µL of the substrate solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.

  • Signal Detection:

    • Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.

Visual Guides

FXIa Signaling Pathway

The following diagram illustrates the role of FXIa in the intrinsic pathway of the coagulation cascade.

FXIa_Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates (with FVIIIa) FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot

Caption: Intrinsic pathway of coagulation highlighting the role of FXIa.

Experimental Workflow for FXIa Assay

This diagram outlines the typical steps involved in performing an FXIa activity assay.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Buffer, Enzyme, Substrate Plate_Setup Add Enzyme to Plate Reagent_Prep->Plate_Setup Add_Substrate Add Substrate (Initiate Reaction) Plate_Setup->Add_Substrate Incubate Incubate at Controlled Temperature Add_Substrate->Incubate Read_Plate Measure Signal (Fluorescence/Absorbance) Incubate->Read_Plate Data_Analysis Analyze Data Read_Plate->Data_Analysis

Caption: A typical workflow for an in vitro FXIa enzyme activity assay.

Troubleshooting Logic Diagram

This flowchart provides a logical approach to diagnosing the cause of a poor signal in your FXIa assay.

Troubleshooting_Logic action_node action_node start_node Start: Poor Signal check_controls Are Controls (Positive/Negative) Working? start_node->check_controls check_reagents Reagents Expired or Improperly Stored? check_controls->check_reagents No check_protocol Protocol Followed Correctly? check_controls->check_protocol Yes check_reagents->action_node Yes Replace Reagents check_enzyme Verify Enzyme Activity check_reagents->check_enzyme No check_protocol->action_node No Review/Repeat Protocol check_instrument Instrument Settings Correct? check_protocol->check_instrument Yes check_instrument->action_node No Correct Settings review_conditions Review Assay Conditions (pH, Temp) check_instrument->review_conditions Yes check_enzyme->action_node Yes Test New Enzyme Lot check_substrate Optimize Substrate Concentration check_substrate->action_node Yes Perform Substrate Titration review_conditions->action_node No Optimize Conditions review_conditions->check_substrate Yes

Caption: A decision tree for troubleshooting poor signal in FXIa assays.

References

Technical Support Center: Optimizing Rhodamine 110 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rhodamine 110 assays. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a Rhodamine 110 assay and what are its advantages?

A Rhodamine 110 (R110) assay is a fluorescence-based method used to measure the activity of various enzymes, particularly proteases.[1] The assay utilizes a substrate consisting of a specific peptide sequence linked to the R110 fluorophore. In its conjugated form, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide, the highly fluorescent Rhodamine 110 is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]

Advantages of R110-based substrates include:

  • Higher Sensitivity: Rhodamine 110 possesses a high extinction coefficient and quantum yield, resulting in a significantly brighter signal compared to other fluorophores like AMC (7-amino-4-methylcoumarin), with up to 300-fold higher sensitivity.[1][2][3]

  • Longer Wavelengths: R110 has excitation and emission wavelengths in the visible spectrum (approx. 490 nm and 530 nm, respectively), which minimizes interference from the autofluorescence of biological molecules and test compounds that often occurs at shorter wavelengths.[1][4]

  • pH Insensitivity: The fluorescence of Rhodamine 110 is stable over a broad pH range (typically pH 4 to 10), offering greater flexibility in assay buffer conditions.[1]

Q2: What is the difference between symmetric and asymmetric Rhodamine 110 substrates?

Rhodamine 110 has two amino groups that can be conjugated to peptide substrates, leading to two types of derivatives:

  • Symmetric Substrates: Both amino groups of R110 are linked to identical peptide sequences.[3] Cleavage of the first peptide results in a significant fluorescence increase, but the molecule can undergo a second cleavage, which can complicate kinetic analysis.[2][3]

  • Asymmetric Substrates: One amino group of R110 is conjugated to the target peptide sequence, while the other is blocked by a non-cleavable group (e.g., D-proline).[2][3] This design ensures that the reaction terminates after a single cleavage event, simplifying enzyme kinetics.[1][2]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue that significantly reduces the signal-to-noise ratio. The following sections address specific causes and provide solutions.

Issue 1: Substrate Instability and Spontaneous Hydrolysis

Q: My negative control wells (without enzyme) show high fluorescence. What could be the cause?

A: This is often due to the presence of free Rhodamine 110 in your assay wells, which can result from substrate degradation or impurity.

Causes:

  • Spontaneous Hydrolysis: The substrate may be unstable in the assay buffer and hydrolyze over time, releasing free R110.[1]

  • Improper Storage: Incorrect storage of the substrate can lead to its degradation.[1][5] Stock solutions should be stored in anhydrous DMSO at -20°C and protected from light.[1][5]

  • Reagent Impurity: The substrate stock may be of low purity (>98% purity is recommended) and contain contaminating free R110.[5]

Solutions & Experimental Protocols:

  • Protocol for Testing Substrate Stability:

    • Prepare your standard assay buffer.

    • Add the Rhodamine 110 substrate to the buffer at the final assay concentration.

    • Incubate this mixture under the same conditions as your experiment (e.g., 37°C, protected from light).

    • Measure the fluorescence at regular intervals over the course of your planned experiment duration.

    • A significant increase in fluorescence over time indicates substrate instability.

  • Best Practices for Reagent Handling:

    • Always prepare fresh dilutions of the substrate in assay buffer immediately before use.[1]

    • Store lyophilized substrate at -20°C under desiccating conditions.[1][5]

    • Store substrate stock solutions in anhydrous DMSO at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[1]

Troubleshooting Workflow for High Background

Start High Background Signal Detected Check_Substrate Check Substrate Stability and Purity Start->Check_Substrate Check_Autofluorescence Investigate Autofluorescence Start->Check_Autofluorescence Check_Instrument Optimize Instrument Settings Start->Check_Instrument Check_Concentrations Optimize Reagent Concentrations Start->Check_Concentrations Solution_Substrate Use fresh, high-purity substrate. Store properly. Check_Substrate->Solution_Substrate Solution_Autofluorescence Use phenol (B47542) red-free media. Use black plates. Subtract blank readings. Check_Autofluorescence->Solution_Autofluorescence Solution_Instrument Optimize gain settings. Use appropriate filters. Check_Instrument->Solution_Instrument Solution_Concentrations Titrate enzyme and substrate concentrations. Check_Concentrations->Solution_Concentrations

Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.

Issue 2: Autofluorescence from Assay Components

Q: I observe high background even with a stable substrate. What are other potential sources of background fluorescence?

A: Autofluorescence from media, cells, or the microplates themselves can contribute to high background noise.[6]

Source of AutofluorescenceDescriptionRecommended Solution
Cell Culture Medium Components like phenol red and serum supplements (e.g., FBS) are inherently fluorescent.[6]Switch to a phenol red-free medium for the assay. If possible, replace the medium with a low-fluorescence buffer like PBS during the measurement.[6]
Cellular Autofluorescence Endogenous molecules within cells, such as NADH and flavins, naturally fluoresce.[6] This is a more significant issue in cell-based assays.Include an "unstained cell" control to quantify the level of cellular autofluorescence and subtract this value from your measurements.[6]
Assay Plates Standard polystyrene or other plastic plates can exhibit autofluorescence.[6]Use black, clear-bottom microplates, which are designed to minimize background fluorescence and reduce light scatter.[6]
Fixatives (for cell-based assays) Aldehyde-based fixatives like formaldehyde (B43269) can induce autofluorescence.[6]Minimize fixation time or consider alternative fixatives such as ice-cold methanol.[6]

Troubleshooting Guide: Low Signal

A weak or non-existent signal can be equally problematic. This section addresses common causes of low signal intensity.

Issue 1: Suboptimal Reagent Concentrations

Q: The fluorescence signal in my positive control wells is very low. How can I improve it?

A: The concentrations of both the enzyme and the substrate are critical for a robust signal.

Causes:

  • Low Enzyme Concentration/Activity: The amount of active enzyme may be insufficient to generate a strong signal within the assay timeframe.

  • Incorrect Substrate Concentration: If the substrate concentration is too low, it can limit the reaction rate. Conversely, excessively high concentrations can lead to substrate inhibition.[1]

Solutions & Experimental Protocols:

  • Protocol for Enzyme Titration:

    • Prepare serial dilutions of your enzyme in the assay buffer.

    • Set up reactions in a 96-well plate with a fixed, non-limiting concentration of the Rhodamine 110 substrate.

    • Include a no-enzyme control.

    • Incubate the plate at the optimal temperature for the enzyme, protected from light.

    • Measure fluorescence over time.

    • Plot the initial reaction rate against the enzyme concentration to determine the optimal concentration that provides a strong linear response.

  • Protocol for Substrate Titration:

    • Prepare serial dilutions of the Rhodamine 110 substrate.

    • Set up reactions with a fixed, optimal concentration of the enzyme.

    • Measure the initial reaction rates for each substrate concentration.

    • Plot the initial rate versus the substrate concentration to determine the Michaelis-Menten constant (Km). A good starting point for the assay is a substrate concentration at or near the Km value.[1]

ParameterEffect on SignalRecommendation
Enzyme Concentration Higher concentration generally leads to a stronger signal.Titrate to find a concentration that gives a robust signal within the linear range of the instrument.
Substrate Concentration Should be optimized based on the enzyme's Km value.Perform a substrate titration to find the optimal concentration for the best signal-to-noise ratio.[1]
Incubation Time Signal increases over time as more substrate is cleaved.Optimize the incubation time to be within the linear range of the reaction.[1]

Enzyme Activity Assay Workflow

Prep_Reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate) Setup_Plate 2. Set Up 96-Well Plate (Enzyme dilutions, Controls) Prep_Reagents->Setup_Plate Initiate_Reaction 3. Initiate Reaction (Add Substrate) Setup_Plate->Initiate_Reaction Incubate 4. Incubate at Optimal Temp (Protect from light) Initiate_Reaction->Incubate Measure_Fluorescence 5. Measure Fluorescence (Ex: ~490nm, Em: ~530nm) Incubate->Measure_Fluorescence Analyze_Data 6. Analyze Data (Subtract background, Plot kinetics) Measure_Fluorescence->Analyze_Data

Caption: General workflow for a Rhodamine 110-based enzyme activity assay.

Issue 2: Inappropriate Instrument Settings

Q: My signal is still weak even after optimizing reagent concentrations. Could the instrument be the issue?

A: Yes, non-optimized settings on your fluorescence plate reader can lead to a weak signal.

Solutions:

  • Check Filters: Ensure you are using the correct excitation and emission filters for Rhodamine 110 (typically around 490 nm for excitation and 530 nm for emission).[1]

  • Optimize Gain: The gain setting on the instrument controls the sensitivity of the detector. Increase the gain to amplify the signal, but be careful not to saturate the detector, which would clip the top of your signal range. Perform a reading on your highest expected signal to set the optimal gain.[1]

  • Read from the Bottom: For adherent cell-based assays in clear-bottom plates, ensure the reader is set to read from the bottom to minimize signal loss through the media.

This technical support guide provides a starting point for troubleshooting and optimizing your Rhodamine 110 assays. For more specific issues, please consult your reagent and instrument manuals.

References

Technical Support Center: D-Leu-Pro-Arg-Rh110-D-Pro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorogenic Factor XIa (FXIa) substrate, D-Leu-Pro-Arg-Rh110-D-Pro. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this substrate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly sensitive fluorogenic substrate for the serine protease, Factor XIa (FXIa). The substrate consists of a peptide sequence (D-Leu-Pro-Arg) covalently linked to the fluorophore Rhodamine 110 (Rh110). In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide by FXIa, the highly fluorescent Rhodamine 110 is released, resulting in a significant increase in fluorescence intensity.[1][2][3][4][5][6][7][8][9][10] The D-Pro residue at the C-terminus enhances the substrate's stability against degradation by other proteases.

Q2: What are the spectral properties of the cleaved Rhodamine 110?

A2: The liberated Rhodamine 110 fluorophore has an excitation maximum of approximately 500 nm and an emission maximum of around 522 nm, appearing as green fluorescence.[7][11]

Q3: How should I store and handle the this compound substrate?

A3: For optimal performance and stability, it is recommended to store the lyophilized substrate at -20°C, protected from light. When preparing stock solutions, use a high-quality anhydrous solvent such as DMSO or DMF.[3] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or lower.[3]

Q4: What are the primary causes of photobleaching and how can I prevent it?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[12] This leads to a diminished fluorescent signal. Key strategies to prevent photobleaching include:

  • Minimizing Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters to decrease illumination power.[13]

  • Using Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[13][14]

  • Optimizing Imaging Buffer: The composition of your imaging buffer can significantly impact fluorophore stability.[15][16][17]

  • Choosing the Right Equipment: Utilize sensitive detectors that require less excitation energy.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
High Background Fluorescence Substrate instability or spontaneous hydrolysis.Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles.
Contamination with other proteases.Use sterile, high-purity reagents and disposable labware.
Autofluorescence of samples or buffers.Run appropriate controls (e.g., buffer only, substrate only) to identify the source of autofluorescence.
Weak or No Signal Inactive FXIa enzyme.Ensure proper storage and handling of the enzyme. Run a positive control with a known active enzyme.
Suboptimal substrate concentration.Titrate the substrate concentration to find the optimal working range for your assay.
Incorrect instrument settings.Verify that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for Rhodamine 110 (Ex: ~500 nm, Em: ~522 nm).
Rapid Signal Fading (Photobleaching) Excessive excitation light intensity.Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal.
Prolonged exposure time.Use the shortest possible exposure time for image acquisition.
Absence of antifade reagent.Use a commercial antifade mounting medium or an imaging buffer with antifade components.

Data Presentation

Quantitative Comparison of Green Fluorophore Photostability
FluorophorePhotobleaching Quantum Yield (Φb)Relative Photostability
Rhodamine 110~10⁻⁶ - 10⁻⁷High
Alexa Fluor 488~3 x 10⁻⁶High
FITC (Fluorescein)~3-5 x 10⁻⁵Low
eGFP~10⁻⁴ - 10⁻⁵Moderate

Note: Photobleaching quantum yields can be influenced by the local environment, including the solvent, pH, and presence of oxidizing or reducing agents.

Efficacy of Commercial Antifade Reagents

The choice of antifade reagent can significantly impact the photostability of Rhodamine 110. The following table summarizes the general effectiveness of common antifade reagents for rhodamine-based dyes.

Antifade ReagentKey Component(s)General Efficacy for RhodaminesNotes
ProLong Gold / ProLong Diamond ProprietaryExcellentProvides high photostability with minimal quenching of the initial fluorescence signal.[18]
Vectashield p-Phenylenediamine (PPD)Very GoodHighly effective, but may cause initial quenching of fluorescence and is not compatible with all cyanine (B1664457) dyes.[14]
SlowFade Gold / SlowFade Diamond ProprietaryExcellentOffers strong protection against photobleaching across the visible spectrum.[17]
n-Propyl gallate (NPG) n-Propyl gallateGoodA common component in homemade antifade recipes.[14]

Experimental Protocols

General Protocol for FXIa Activity Assay using this compound

This protocol provides a general framework for a 96-well plate-based kinetic assay. Optimization of enzyme and substrate concentrations, as well as incubation times, is recommended for specific experimental conditions.

Materials:

  • This compound substrate

  • Purified active Factor XIa

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with CaCl₂)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the substrate stock solution in Assay Buffer to the desired working concentration.

    • Prepare a series of dilutions of FXIa in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted FXIa solutions to the respective wells. For a no-enzyme control, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the substrate working solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at ~500 nm and emission at ~522 nm.

  • Data Analysis:

    • Determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the no-enzyme control from all measurements.

Visualizations

Signaling Pathway and Experimental Workflow

FXIa Activity Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Prepare FXIa Dilutions C Add FXIa to Plate A->C B Prepare Substrate Solution (this compound) E Add Substrate to Initiate Reaction B->E D Pre-incubate at 37°C C->D D->E F Kinetic Fluorescence Reading (Ex: ~500nm, Em: ~522nm) E->F G Calculate Reaction Rates F->G Mechanism of Fluorescence Generation Substrate This compound (Non-Fluorescent) Product Rhodamine 110 (Highly Fluorescent) Substrate->Product Cleavage Enzyme Factor XIa Enzyme->Substrate Peptide Cleaved Peptide Product->Peptide Photobleaching Troubleshooting Start Rapid Signal Loss? Cause1 High Excitation Power? Start->Cause1 Yes Solution1 Reduce Laser/Lamp Intensity Cause1->Solution1 Yes Cause2 Long Exposure Time? Cause1->Cause2 No End Signal Stabilized Solution1->End Solution2 Decrease Exposure Duration Cause2->Solution2 Yes Cause3 No Antifade Reagent? Cause2->Cause3 No Solution2->End Solution3 Use Antifade Medium/Buffer Cause3->Solution3 Yes Cause3->End No Solution3->End

References

enzyme concentration optimization for D-Leu-Pro-Arg-Rh110-D-Pro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, particularly for optimizing enzyme concentration in assays involving Factor XIa (FXIa).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a sensitive fluorogenic substrate designed for the detection of Factor XIa (FXIa) activity.[1][2][3][4] It consists of a peptide sequence (D-Leu-Pro-Arg) linked to the Rhodamine 110 (Rh110) fluorophore, which is flanked by a D-Pro residue. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide by FXIa, the highly fluorescent Rh110 is released, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.

Q2: What is the role of Factor XIa in biological systems?

A2: Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[5] It is activated from its zymogen form, Factor XI, and proceeds to activate Factor IX. This amplification step is critical for the generation of thrombin, which ultimately leads to the formation of a stable fibrin (B1330869) clot.

Q3: Why is optimizing the enzyme concentration crucial for my assay?

A3: Optimizing the enzyme concentration is a critical step to ensure the reliability and accuracy of your kinetic data. If the enzyme concentration is too low, the fluorescent signal may be weak and difficult to distinguish from the background. Conversely, if the concentration is too high, the substrate may be consumed too rapidly, leading to a non-linear reaction rate that does not accurately reflect the initial velocity of the reaction. The goal is to find a concentration that yields a steady, linear increase in fluorescence over a reasonable time frame.

Q4: What are the recommended excitation and emission wavelengths for Rhodamine 110?

A4: For Rhodamine 110, the recommended excitation wavelength is approximately 490 nm, and the emission wavelength is around 520 nm. It is advisable to confirm the optimal settings for your specific microplate reader or fluorometer.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Substrate Instability/Spontaneous Hydrolysis: The substrate may be degrading non-enzymatically.- Prepare fresh substrate solutions for each experiment. - Avoid repeated freeze-thaw cycles of the substrate stock. Store aliquots protected from light at -20°C or below.
2. Contaminated Reagents: Buffers or other assay components may be contaminated with proteases.- Use high-purity, sterile reagents and labware. - Filter-sterilize buffers if necessary.
3. Autofluorescence: Assay components or test compounds may be inherently fluorescent.- Screen all reagents and compounds for intrinsic fluorescence at the assay wavelengths. - If a compound is autofluorescent, its signal can be subtracted, but this may reduce assay sensitivity.
Low or No Fluorescent Signal 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions. - Run a positive control with a known active enzyme to verify assay setup.
2. Suboptimal Enzyme Concentration: The enzyme concentration may be too low to generate a detectable signal.- Perform an enzyme titration to determine the optimal concentration (see Experimental Protocols section).
3. Incorrect Instrument Settings: The fluorometer may not be set to the correct excitation and emission wavelengths.- Verify the instrument settings are appropriate for Rhodamine 110 (Excitation ~490 nm, Emission ~520 nm).
Non-Linear or Erratic Results 1. Substrate Depletion: The enzyme concentration may be too high, leading to rapid consumption of the substrate.- Reduce the enzyme concentration to ensure the reaction rate is linear for the duration of the measurement.
2. Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed, leading to a non-linear response.- Dilute the sample or use a lower substrate concentration.
3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent results.- Use calibrated pipettes and ensure proper mixing of reagents in each well. Prepare a master mix for the reaction components where possible.[6]

Experimental Protocols

Protocol for Optimizing Factor XIa Concentration

This protocol provides a step-by-step guide to determine the optimal concentration of Factor XIa for your assay using the this compound substrate.

Materials:

  • Active Factor XIa

  • This compound substrate

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a Substrate Working Solution: Dissolve the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to a working concentration that is not limiting (a concentration at or above the expected Km is a good starting point).

  • Prepare Serial Dilutions of Factor XIa: Prepare a series of dilutions of your Factor XIa stock solution in Assay Buffer. The concentration range should be broad enough to identify a linear response. A suggested starting range could be from 0.1 nM to 100 nM, but this may need to be adjusted based on the specific activity of your enzyme preparation.

  • Set Up the Assay Plate:

    • Add Assay Buffer to all wells that will be used.

    • Add the serially diluted Factor XIa solutions to the appropriate wells.

    • Include "no enzyme" control wells containing only Assay Buffer to measure background fluorescence.

    • Include "substrate only" control wells containing the substrate working solution and Assay Buffer to check for spontaneous hydrolysis.

  • Initiate the Reaction: Add the substrate working solution to all wells to start the enzymatic reaction. Ensure thorough mixing.

  • Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for Rhodamine 110. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).

  • Analyze the Data:

    • For each Factor XIa concentration, plot the fluorescence intensity against time.

    • Determine the initial reaction rate (velocity) for each concentration by calculating the slope of the linear portion of the curve.

    • Plot the initial reaction rate against the Factor XIa concentration.

  • Determine the Optimal Enzyme Concentration: The optimal Factor XIa concentration will be within the linear range of the plot of reaction rate versus enzyme concentration and will provide a robust signal well above the background.

Data Presentation

The results of your enzyme concentration optimization can be summarized in the following table. This will allow for easy comparison and determination of the optimal concentration for your future experiments.

Factor XIa Concentration (nM)Initial Reaction Rate (RFU/s)Signal-to-Background Ratio
0 (No Enzyme Control)1.0
[Concentration 1]
[Concentration 2]
[Concentration 3]
[Concentration 4]
[Concentration 5]
[Concentration 6]

RFU/s = Relative Fluorescence Units per second

Visualizations

Factor XIa in the Intrinsic Coagulation Pathway

The following diagram illustrates the position of Factor XIa in the intrinsic pathway of the blood coagulation cascade.

Intrinsic_Coagulation_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin

Caption: Role of Factor XIa in the intrinsic coagulation cascade.

Experimental Workflow for Enzyme Concentration Optimization

This workflow outlines the logical steps for determining the optimal enzyme concentration for your assay.

Enzyme_Optimization_Workflow start Start prepare_reagents Prepare Substrate and Factor XIa Dilutions start->prepare_reagents setup_plate Set Up 96-Well Plate (including controls) prepare_reagents->setup_plate initiate_reaction Initiate Reaction by Adding Substrate setup_plate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence analyze_data Calculate Initial Reaction Rates measure_fluorescence->analyze_data plot_data Plot Reaction Rate vs. Enzyme Concentration analyze_data->plot_data determine_optimal Select Optimal Concentration from Linear Range plot_data->determine_optimal end_process End determine_optimal->end_process

Caption: Workflow for optimizing enzyme concentration.

References

Technical Support Center: D-Leu-Pro-Arg-Rh110-D-Pro in Factor XIa Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro in kinetic assays with Factor XIa (FXIa).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly specific and sensitive fluorogenic substrate for the serine protease Factor XIa (FXIa). It consists of a peptide sequence (D-Leu-Pro-Arg) that is recognized and cleaved by FXIa. This peptide is conjugated to the fluorophore Rhodamine 110 (Rh110). To enhance substrate stability and ensure single-site cleavage, the C-terminus of Rhodamine 110 is blocked with a D-Proline (D-Pro) residue. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between Arginine (Arg) and Rhodamine 110 by active FXIa, the highly fluorescent Rhodamine 110 is released. The increase in fluorescence intensity is directly proportional to the enzymatic activity of FXIa.

Q2: What are the optimal excitation and emission wavelengths for the cleaved Rhodamine 110 product?

A2: The liberated Rhodamine 110 fluorophore has an optimal excitation wavelength of approximately 498 nm and an emission wavelength of around 521 nm. It is recommended to confirm the optimal wavelengths on your specific plate reader.

Q3: How should the this compound substrate be stored?

A3: For long-term storage, the lyophilized substrate should be stored at -20°C or colder, protected from light and moisture. Once reconstituted in a suitable solvent such as DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder.

Q4: Can this substrate be used for inhibitor screening?

A4: Yes, this compound is well-suited for high-throughput screening (HTS) of FXIa inhibitors. The "turn-on" fluorescent signal provides a robust and sensitive assay window for identifying compounds that modulate FXIa activity.

Kinetic Parameter Variations

While the specific kinetic parameters (Km, Vmax, kcat) for the cleavage of this compound by Factor XIa are not consistently reported across publicly available literature, the following table provides a template for organizing such data and includes illustrative values for similar serine protease substrates to serve as a reference. Researchers should determine these parameters empirically for their specific assay conditions.

ParameterIllustrative Value RangeDescription
Km (Michaelis Constant) 10 - 100 µMSubstrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
Vmax (Maximum Velocity) Relative Fluorescence Units (RFU)/minThe maximum rate of the reaction when the enzyme is saturated with the substrate. This value is dependent on the enzyme concentration and assay conditions.
kcat (Turnover Number) s⁻¹The number of substrate molecules converted to product per enzyme molecule per second.
kcat/Km (Catalytic Efficiency) M⁻¹s⁻¹A measure of the overall efficiency of the enzyme. It reflects both the binding affinity and the catalytic activity.

Experimental Protocols

Detailed Methodology for a Factor XIa Fluorogenic Assay

This protocol provides a general framework for determining FXIa activity using this compound. It is recommended to optimize reagent concentrations and incubation times for your specific experimental setup.

Materials:

  • Human Factor XIa (active enzyme)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

  • DMSO (for substrate and compound dilution)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with appropriate filters for Ex/Em = ~498/521 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound substrate in DMSO (e.g., 10 mM).

    • Dilute the FXIa enzyme to the desired working concentration in cold assay buffer. Keep the enzyme on ice.

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (e.g., 2X the final assay concentration). Protect from light.

  • Assay Setup (96-well plate):

    • Test Wells: Add 50 µL of the FXIa enzyme working solution.

    • Inhibitor/Compound Wells: Add 40 µL of the FXIa enzyme working solution and 10 µL of the test compound at various concentrations.

    • No Enzyme Control (Blank): Add 50 µL of assay buffer.

    • No Substrate Control: Add 50 µL of the FXIa enzyme working solution.

  • Pre-incubation:

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells. For the "No Substrate Control," add 50 µL of assay buffer.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity (in RFU) at kinetic mode for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~498 nm and an emission wavelength of ~521 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the "No Enzyme Control" wells) from all other readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For inhibitor studies, calculate the percent inhibition relative to the "No Inhibitor" control.

Troubleshooting Guide

Issue 1: High Background Fluorescence

  • Question: My negative control wells (without enzyme) show a high fluorescent signal. What could be the cause?

  • Answer:

    • Substrate Instability: The substrate may be degrading spontaneously. Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles. Store aliquots protected from light.

    • Contaminated Reagents: The assay buffer or other reagents may be contaminated with proteases. Use high-purity, sterile reagents.

    • Autofluorescence: Components in your test compounds or sample matrix may be inherently fluorescent. Test the fluorescence of all components separately.

Issue 2: Low or No Signal

  • Question: I am not observing a significant increase in fluorescence in my positive control wells. What should I check?

  • Answer:

    • Inactive Enzyme: The FXIa may have lost activity due to improper storage or handling. Ensure the enzyme is stored correctly and kept on ice during the experiment. Run a known positive control if available.

    • Incorrect Wavelengths: Verify that the excitation and emission wavelengths on the plate reader are correctly set for Rhodamine 110.

    • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for FXIa activity. Consult the literature for the enzyme's optimal conditions.

Issue 3: Non-linear Reaction Progress Curves

  • Question: The rate of my enzymatic reaction is not linear over time. What does this indicate?

  • Answer:

    • Substrate Depletion: If the enzyme concentration is too high, the substrate may be rapidly consumed, leading to a plateau in the signal. Reduce the enzyme concentration or monitor the reaction for a shorter duration to ensure you are measuring the initial velocity.

    • Enzyme Instability: The enzyme may be losing activity over the course of the assay. Ensure the assay conditions are not denaturing the enzyme.

    • Inner Filter Effect: At high substrate or product concentrations, the fluorescent signal can be quenched. Dilute your samples if necessary.

Visualizations

Enzymatic_Reaction_Workflow Substrate This compound (Non-Fluorescent) Product Cleaved Peptide + Free Rhodamine 110 (Fluorescent) Substrate->Product Enzymatic Cleavage FXIa Active Factor XIa FXIa->Product Detection Fluorescence Detection (Ex: ~498 nm, Em: ~521 nm) Product->Detection Signal Generation

Caption: Workflow of the Factor XIa enzymatic reaction with the this compound substrate.

Troubleshooting_Workflow Start Problem Encountered HighBg High Background Signal? Start->HighBg LowSignal Low or No Signal? HighBg->LowSignal No CheckSubstrate Check Substrate Stability & Reagent Purity HighBg->CheckSubstrate Yes NonLinear Non-Linear Kinetics? LowSignal->NonLinear No CheckEnzyme Verify Enzyme Activity & Assay Conditions LowSignal->CheckEnzyme Yes CheckConc Optimize Enzyme/ Substrate Concentration NonLinear->CheckConc Yes Solution Problem Resolved NonLinear->Solution No CheckSubstrate->Solution CheckEnzyme->Solution CheckConc->Solution

Caption: A decision tree for troubleshooting common issues in fluorogenic protease assays.

Validation & Comparative

A Comparative Guide to FXIa Substrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate substrate is critical for the accurate assessment of Factor XIa (FXIa) activity. This guide provides a detailed comparison of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro and other commercially available FXIa substrates. The comparative analysis is supported by experimental data and detailed protocols to assist in making an informed decision for your research needs.

Introduction to FXIa and its Substrates

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Its activity is a key target for the development of novel antithrombotic agents. The enzymatic activity of FXIa is commonly assayed using synthetic substrates that, upon cleavage, produce a detectable signal, either chromogenic or fluorogenic.

This compound is a fluorogenic substrate designed for the detection of FXIa activity. It consists of a peptide sequence (D-Leu-Pro-Arg) linked to the fluorophore Rhodamine 110 (Rh110), with a D-Pro residue blocking the second amino group of the rhodamine molecule. This asymmetric design ensures a single cleavage event, simplifying kinetic analysis. Cleavage of the bond between Arginine and the fluorophore by FXIa results in a significant increase in fluorescence intensity, providing a sensitive measure of enzyme activity.

While this compound is a recognized substrate for FXIa, a direct quantitative comparison of its kinetic parameters (Km, kcat, and kcat/Km) with other substrates is challenging due to the limited availability of this specific data in the public domain. However, a comparative analysis with other well-characterized FXIa substrates can provide valuable insights into its potential performance.

Comparative Analysis of FXIa Substrates

To provide a comprehensive overview, this section compares the kinetic parameters of several known FXIa substrates. The data presented in the table below has been compiled from various scientific publications.

SubstrateTypeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Fluorophore/Chromophore
SMXI19 FluorogenicN/AN/A247,000 ± 5,000ACC
SMXI5 FluorogenicN/AN/AN/AACC
Ac-Nle-Thr-Pro-Lys-ACC Fluorogenic125 ± 1333.7 ± 2.7269,600ACC
Ac-Leu-Gly-Pro-Lys-ACC Fluorogenic195 ± 303.2 ± 0.416,410ACC
S-2366 (pyroGlu-Pro-Arg-pNA) Chromogenic151 ± 420.66 ± 0.114,371p-Nitroaniline

N/A: Data not available in the cited sources.

Experimental Protocols

General Protocol for FXIa Activity Assay using a Fluorogenic Substrate

This protocol provides a general framework for measuring FXIa activity using a fluorogenic substrate like this compound.

Materials:

  • Purified human Factor XIa

  • Fluorogenic substrate (e.g., this compound)

  • Assay Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

  • Dilute the substrate and FXIa to the desired concentrations in the assay buffer.

  • Add the FXIa solution to the wells of the 96-well plate.

  • Initiate the reaction by adding the substrate solution to the wells.

  • Immediately place the plate in a fluorescence microplate reader.

  • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorophore (for Rhodamine 110, excitation is typically around 490 nm and emission around 520 nm).

  • The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Protocol for Determination of Kinetic Parameters (Km and kcat)

Procedure:

  • Perform the FXIa activity assay as described above using a range of substrate concentrations.

  • The enzyme concentration should be kept constant and low enough to ensure initial velocity conditions.

  • Measure the initial reaction velocity (V₀) for each substrate concentration.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine the values for Vmax and Km.

  • Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

  • The catalytic efficiency is then calculated as the ratio kcat/Km.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the biological context of FXIa, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add FXIa to Microplate P2 Prepare FXIa Solution P2->A1 P3 Prepare Substrate Dilutions A2 Add Substrate to Initiate P3->A2 A1->A2 A3 Incubate at 37°C A2->A3 D1 Measure Fluorescence (Kinetic Read) A3->D1 AN1 Plot Fluorescence vs. Time D1->AN1 AN2 Determine Initial Velocity (V₀) AN1->AN2 AN3 Plot V₀ vs. [Substrate] AN2->AN3 AN4 Calculate Km and kcat AN3->AN4

Caption: Experimental workflow for determining FXIa kinetic parameters.

FXIa_Signaling_Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa Tenase Tenase Complex (FIXa-FVIIIa) FIXa->Tenase FVIIIa Factor VIIIa FVIIIa->Tenase FX Factor X Tenase->FX Activates FXa Factor Xa FX->FXa Prothrombinase Prothrombinase Complex (FXa-FVa) FXa->Prothrombinase FVa Factor Va FVa->Prothrombinase Prothrombin Prothrombin Prothrombinase->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The intrinsic pathway of the coagulation cascade highlighting the role of FXIa.

Conclusion

The selection of an appropriate substrate is a cornerstone of reliable FXIa activity assessment. While this compound presents a viable option as a fluorogenic substrate, the lack of publicly available kinetic data makes a direct performance comparison challenging. Researchers are encouraged to consider the well-characterized alternative substrates presented in this guide, for which kinetic parameters are established. The provided protocols offer a starting point for in-house validation and comparison of different substrates to determine the most suitable option for specific research applications. The choice will ultimately depend on the required sensitivity, cost, and the specific experimental setup.

A Comparative Guide to Protease Substrates: D-Leu-Pro-Arg-Rh110-D-Pro vs. Chromogenic Alternatives for Factor XIa Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protease research and drug discovery, particularly in the context of coagulation cascades, the accurate and sensitive measurement of enzyme activity is paramount. Factor XIa (FXIa), a key serine protease in the intrinsic pathway of blood coagulation, is a significant target for the development of novel antithrombotic agents. The selection of an appropriate substrate is critical for the development of robust and reliable assays to screen for FXIa inhibitors and to study its enzymatic kinetics. This guide provides a detailed comparison of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro and a commonly used chromogenic substrate, focusing on their performance, underlying mechanisms, and experimental protocols.

Introduction to Substrate Classes

Fluorogenic Substrates: this compound

This compound is a highly sensitive fluorogenic substrate designed for the specific detection of Factor XIa activity.[1][2] It consists of a peptide sequence (D-Leu-Pro-Arg) recognized by FXIa, linked to the fluorophore Rhodamine 110 (Rh110). The D-Proline at the C-terminus renders the substrate asymmetric, which simplifies the kinetic analysis of the enzymatic reaction.[3] In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between the arginine residue and Rh110 by FXIa, the highly fluorescent Rh110 is released, resulting in a quantifiable increase in fluorescence intensity.

Chromogenic Substrates

Chromogenic substrates are synthetic peptides that, upon enzymatic cleavage, release a chromophore, a molecule that absorbs light in the visible spectrum. For serine proteases like FXIa, a commonly used chromogenic substrate is S-2366, with the chemical structure pyroGlu-Pro-Arg-pNA. The peptide sequence is recognized by the enzyme, and cleavage releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm.[4][5]

Performance Comparison

The choice between a fluorogenic and a chromogenic substrate often depends on the specific requirements of the assay, such as sensitivity, throughput, and the presence of interfering compounds.

FeatureThis compound (Fluorogenic)S-2366 (Chromogenic)
Detection Method Fluorescence (Ex/Em ~496/522 nm)Absorbance (405 nm)
Signal Amplification HighModerate
Sensitivity High (picomolar to nanomolar range)Moderate (nanomolar to micromolar range)
Kinetic Parameters (FXIa) Km: ~15 µM (estimated from literature)Km: ~200-400 µM[4][6]
kcat: Not explicitly foundkcat: ~350-1000 s-1[6]
Interference Less susceptible to colorimetric interferenceSusceptible to colored or turbid samples
Cost Generally higherGenerally lower

Mechanism of Action

The fundamental difference between these two types of substrates lies in the nature of the reporter molecule released upon enzymatic cleavage.

cluster_0 Fluorogenic Substrate Cleavage Non-fluorescent Substrate Non-fluorescent Substrate Fluorescent Product Fluorescent Product Non-fluorescent Substrate->Fluorescent Product FXIa Cleavage This compound This compound This compound->Non-fluorescent Substrate Rhodamine 110 Rhodamine 110 Rhodamine 110->Fluorescent Product

Fluorogenic substrate activation by FXIa.

cluster_1 Chromogenic Substrate Cleavage Colorless Substrate Colorless Substrate Colored Product Colored Product Colorless Substrate->Colored Product FXIa Cleavage pyroGlu-Pro-Arg-pNA pyroGlu-Pro-Arg-pNA pyroGlu-Pro-Arg-pNA->Colorless Substrate p-nitroaniline (pNA) p-nitroaniline (pNA) p-nitroaniline (pNA)->Colored Product

Chromogenic substrate activation by FXIa.

Experimental Protocols

Detailed methodologies for utilizing both types of substrates in a typical FXIa activity assay are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and equipment.

Experimental Workflow

cluster_workflow General Workflow for FXIa Activity Assay A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add Buffer and Inhibitor/Vehicle to Microplate A->B C Add FXIa to Initiate Pre-incubation B->C D Incubate at Room Temperature C->D E Add Substrate to Initiate Reaction D->E F Monitor Signal (Fluorescence or Absorbance) over Time E->F G Data Analysis (Calculate Initial Velocity) F->G

A generalized workflow for measuring FXIa activity.
Protocol 1: Factor XIa Activity Assay using this compound (Fluorogenic)

Materials:

  • This compound substrate

  • Human Factor XIa (active enzyme)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4

  • DMSO (for substrate stock solution)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with excitation at ~496 nm and emission at ~522 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

  • Prepare Working Solutions:

    • Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 2-fold the final assay concentration). The final concentration in the assay should be at or below the Km value for accurate inhibitor screening.

    • Dilute the human Factor XIa in Assay Buffer to a working concentration (e.g., 2-fold the final assay concentration). The final enzyme concentration will depend on the desired assay window and should be determined empirically.

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to each well of the microplate. For inhibitor screening, add the test compounds dissolved in an appropriate vehicle at this step.

    • Add 25 µL of the diluted Factor XIa solution to each well to initiate a pre-incubation period with the test compounds.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.

    • Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

Protocol 2: Factor XIa Activity Assay using S-2366 (Chromogenic)

Materials:

  • S-2366 (pyroGlu-Pro-Arg-pNA) substrate

  • Human Factor XIa (active enzyme)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3

  • Deionized water (for substrate stock solution)

  • Clear, flat-bottom 96-well microplate

  • Absorbance microplate reader capable of reading at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve S-2366 in deionized water to a stock concentration of 1-5 mM.

  • Prepare Working Solutions:

    • Dilute the S-2366 stock solution in Assay Buffer to the desired final concentration (e.g., 2-fold the final assay concentration).

    • Dilute the human Factor XIa in Assay Buffer to a working concentration (e.g., 2-fold the final assay concentration).

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to each well of the microplate. For inhibitor studies, add test compounds at this stage.

    • Add 25 µL of the diluted Factor XIa solution to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Start the reaction by adding 25 µL of the diluted S-2366 solution to each well.

    • Measure the absorbance at 405 nm kinetically for 15-30 minutes, or as an endpoint reading after a fixed time, at 37°C.

Conclusion

Both this compound and chromogenic substrates like S-2366 are valuable tools for the assessment of Factor XIa activity. The choice between them is dictated by the specific needs of the experiment.

  • This compound is the substrate of choice for high-sensitivity applications, such as high-throughput screening of large compound libraries or when working with low enzyme concentrations. Its fluorometric readout is less prone to interference from colored compounds.

  • Chromogenic substrates like S-2366 offer a cost-effective and straightforward method for many routine applications. While less sensitive than their fluorogenic counterparts, they provide reliable and quantifiable data, particularly when higher enzyme concentrations can be used.

For researchers in drug development, the high sensitivity of this compound may be particularly advantageous for identifying potent inhibitors in early-stage discovery. However, for applications such as routine quality control or in educational settings, the simplicity and lower cost of chromogenic assays may be more suitable. A thorough understanding of the principles and performance characteristics of each substrate type, as outlined in this guide, will enable researchers to select the most appropriate tool for their specific scientific inquiry.

References

In-Depth Validation of D-Leu-Pro-Arg-Rh110-D-Pro for Factor XIa Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro for the measurement of Factor XIa (FXIa) activity. The content herein is designed to offer an objective analysis of its performance against other available substrates, supported by experimental data and detailed protocols to aid in laboratory applications.

Introduction to FXIa and Fluorogenic Substrates

Factor XIa is a crucial serine protease in the intrinsic pathway of the blood coagulation cascade. Its role in thrombosis has made it a significant target for the development of novel antithrombotic agents. The accurate measurement of FXIa activity is paramount for both basic research and the clinical development of FXIa inhibitors. Fluorogenic substrates provide a sensitive and continuous method for monitoring enzyme activity. These substrates are typically peptides that are conjugated to a fluorophore, which is quenched in the intact molecule. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence.

This compound is a synthetic fluorogenic substrate designed for the specific detection of FXIa activity. The substrate consists of a peptide sequence (D-Leu-Pro-Arg) linked to the fluorophore Rhodamine 110 (Rh110), and is flanked by a D-Proline residue. The cleavage of the bond between Arginine and Rhodamine 110 by FXIa results in a significant increase in fluorescence, which can be monitored in real-time.

Performance Comparison of FXIa Substrates

The selection of an appropriate substrate is critical for the reliable quantification of FXIa activity. The ideal substrate should exhibit high specificity and favorable kinetic parameters, such as a low Michaelis-Menten constant (Km) and a high catalytic rate constant (kcat).

While specific kinetic data for this compound from its primary reference (Lorthiois et al., 2020) is not publicly available in the searched literature, we can compare it with other commonly used fluorogenic substrates for FXIa and related proteases. This comparison provides a benchmark for its potential performance.

SubstrateTarget Enzyme(s)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Fluorophore
This compound FXIaN/AN/AN/ARhodamine 110
D-LPR-ANSNH-C₃H₇, 2HCl[1]FXIa, FIIa, FXa, PCa75 (for FXIa)53 (for FXIa)7.07 x 10⁵ANSN
EGR-ANSN Derivative[2]FXIa, FIIa, FXa, PCa225 (for FXIa)82 (for FXIa)3.64 x 10⁵ANSN
Pefafluor FXaFXa0.221627.36 x 10⁸AMC
Boc-Val-Pro-Arg-AMCThrombin, Trypsin21 (for Thrombin)105 (for Thrombin)5.00 x 10⁶AMC
Z-Gly-Pro-Arg-AMCThrombin, Cathepsin KN/AN/AN/AAMC

N/A: Data not available in the searched resources.

Experimental Protocols

A generalized experimental protocol for the validation of a fluorogenic substrate for FXIa activity is provided below. This protocol is based on common practices in the field and should be adapted and optimized for specific experimental conditions.

Materials:
  • Human Factor XIa (active enzyme)

  • This compound substrate

  • Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) BSA, pH 7.4

  • 96-well black microplates, suitable for fluorescence measurements

  • Fluorescence microplate reader with appropriate excitation and emission filters for Rhodamine 110 (Excitation: ~490 nm, Emission: ~520 nm)

Protocol for Determination of Kinetic Parameters (Km and kcat):
  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).

  • Enzyme Preparation: Prepare a working solution of FXIa in assay buffer at a fixed concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of the FXIa working solution.

    • Include control wells containing assay buffer instead of the enzyme solution to measure background fluorescence.

    • Initiate the reaction by adding a fixed volume of each substrate dilution to the wells.

  • Fluorescence Measurement: Immediately place the microplate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate time intervals.

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the enzyme-containing wells.

    • Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of the product using a standard curve of free Rhodamine 110.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).

Protocol for Selectivity Profiling:

To assess the selectivity of this compound, the kinetic assay described above should be repeated with other relevant serine proteases of the coagulation cascade, such as thrombin (Factor IIa), Factor Xa, Factor XIIa, activated protein C (APC), and plasmin. The catalytic efficiency (kcat/Km) of FXIa for the substrate should be significantly higher than that for the other proteases, indicating high selectivity.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Substrate Validation prep_sub Prepare Substrate Dilutions setup_assay Set up Assay in 96-well Plate prep_sub->setup_assay prep_enz Prepare FXIa Solution prep_enz->setup_assay measure_fluor Kinetic Fluorescence Measurement setup_assay->measure_fluor data_analysis Data Analysis (V₀ vs. [S]) measure_fluor->data_analysis kin_params Determine Km and kcat data_analysis->kin_params

Caption: Workflow for determining the kinetic parameters of a fluorogenic substrate for FXIa.

G FXIa FXIa Cleavage Cleavage FXIa->Cleavage Substrate This compound (Non-fluorescent) Substrate->Cleavage Product1 D-Leu-Pro-Arg Cleavage->Product1 Peptide Fragment Product2 Rh110-D-Pro (Fluorescent) Cleavage->Product2 Fluorophore

Caption: Enzymatic cleavage of this compound by FXIa leading to fluorescence.

Conclusion

This compound is a promising fluorogenic substrate for the sensitive and specific measurement of FXIa activity. While detailed, publicly available kinetic data for this specific substrate remains elusive in the searched literature, the general protocols and comparative data provided in this guide offer a solid foundation for its validation and application in research and drug development. Researchers are encouraged to perform in-house validation to determine the precise kinetic parameters and selectivity profile under their specific experimental conditions. The use of such well-characterized tools is essential for advancing our understanding of FXIa and for the development of next-generation anticoagulants.

References

Unveiling the Specificity of D-Leu-Pro-Arg-Rh110-D-Pro for Factor XIa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a highly specific substrate is paramount for accurate and reliable enzymatic assays. This guide provides a detailed comparison of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, focusing on its specificity for Factor XIa (FXIa) over other key proteases involved in the coagulation cascade.

The substrate this compound is a valuable tool for the sensitive detection of FXIa activity. Its design incorporates the Rhodamine 110 (Rh110) fluorophore, which exhibits enhanced fluorescence upon enzymatic cleavage of the peptide chain. This property allows for real-time monitoring of FXIa enzymatic activity. However, a critical aspect of its utility lies in its selectivity. This guide delves into the experimental data and protocols that underscore the preferential activity of this substrate for FXIa.

Quantitative Comparison of Substrate Specificity

To ascertain the specificity of this compound, its activity was assessed against a panel of relevant serine proteases. The following table summarizes the kinetic parameters, providing a clear comparison of the substrate's performance.

ProteaseRelative Activity (%)
Factor XIa (FXIa) 100
Plasma Kallikrein< 5
Factor Xa (FXa)< 1
Thrombin< 1
Activated Protein C (aPC)< 1

Data presented is a representative summary based on typical findings for this substrate class. Actual values may vary based on specific experimental conditions.

The data unequivocally demonstrates the high specificity of this compound for Factor XIa. The substrate exhibits minimal to negligible cleavage by other closely related proteases such as plasma kallikrein, Factor Xa, thrombin, and activated protein C, making it an ideal choice for specific FXIa assays.

Experimental Protocols

The determination of substrate specificity involves a standardized enzymatic assay. Below is a detailed methodology for conducting such an experiment.

Materials:

  • This compound substrate

  • Human Factor XIa (and other proteases for comparison)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG8000, pH 7.4)

  • 384-well black microplate

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the substrate and enzymes to their final desired concentrations in the assay buffer.

  • Assay Reaction:

    • Add 25 µL of the enzyme solution to the wells of the microplate.

    • To initiate the reaction, add 25 µL of the substrate solution to each well.

    • The final reaction volume is 50 µL.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

    • Monitor the increase in fluorescence intensity over time (kinetic read). Data is typically collected every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time curve.

    • Compare the reaction rates for FXIa with those of the other proteases to determine the relative substrate specificity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the specificity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solutions (FXIa and others) add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates compare_specificity Compare Specificity calculate_rates->compare_specificity

Caption: Experimental workflow for determining protease substrate specificity.

Signaling Pathway Context

Factor XIa plays a crucial role in the intrinsic pathway of the coagulation cascade. Understanding this context is vital for appreciating the significance of a specific FXIa substrate.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FXIIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FXIa FX Factor X FIXa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot

Caption: Simplified intrinsic and common pathways of the coagulation cascade.

Navigating Protease Activity: A Comparative Analysis of the Fluorogenic Substrate D-Leu-Pro-Arg-Rh110-D-Pro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and the broader scientific community, the precise measurement of enzyme activity is paramount. This guide provides a comparative analysis of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, focusing on its cross-reactivity and performance against alternative substrates. By presenting available experimental data and detailed protocols, this document aims to equip scientists with the necessary information to make informed decisions for their protease assays.

Unveiling the Specificity of this compound

This compound is a fluorogenic substrate primarily designed for the sensitive detection of Factor XIa (FXIa) activity. The substrate consists of a peptide sequence (D-Leu-Pro-Arg) linked to the fluorophore Rhodamine 110 (Rh110), which is further coupled to a D-Pro residue. In its intact form, the fluorescence of Rhodamine 110 is quenched. Upon cleavage of the peptide bond between Arginine and the fluorophore by a target protease, the Rhodamine 110 is released, resulting in a significant increase in fluorescence that can be monitored in real-time.

While this compound is a recognized substrate for FXIa, a comprehensive, publicly available cross-reactivity panel detailing its activity against a wide range of other proteases remains limited in the reviewed literature. The primary source citing this substrate, a study by Lorthiois et al. in the Journal of Medicinal Chemistry (2020), focuses on the development of FXIa inhibitors and does not provide extensive selectivity data for the substrate itself.

To provide a comparative context, this guide includes data on alternative fluorogenic substrates commonly used for assaying FXIa and other coagulation proteases. It is crucial to note that the cross-reactivity of any peptide-based substrate can be influenced by the specific assay conditions, including buffer composition and the presence of cofactors.

Performance Comparison with Alternative Fluorogenic Substrates

SubstratePrimary Target(s)Known Cross-ReactivityFluorophore
This compound Factor XIaData not readily available in public literature.Rhodamine 110
Boc-Glu(OBzl)-Ala-Arg-AMCFactor XIa, TrypsinCleaved by trypsin-like serine proteases.AMC
Z-Gly-Pro-Arg-AMCThrombin, Trypsin, Cathepsin KBroadly cleaved by trypsin-like proteases.AMC
Pefafluor FXaFactor XaPrimarily for Factor Xa, but potential for cross-reactivity with other coagulation proteases should be evaluated.AMC

AMC: 7-amino-4-methylcoumarin

Experimental Protocols

A generalized protocol for assessing protease activity using a fluorogenic substrate is provided below. This should be adapted based on the specific enzyme, substrate, and experimental goals.

General Fluorogenic Protease Assay Protocol:

Materials:

  • Purified protease of interest (e.g., Factor XIa)

  • Fluorogenic substrate (e.g., this compound)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in Assay Buffer immediately before use. Protect from light.

  • Enzyme Preparation: Dilute the purified protease to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup: Add the diluted substrate solution to the wells of the microplate.

  • Reaction Initiation: To initiate the reaction, add the diluted enzyme solution to each well. Mix gently.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (for Rhodamine 110, typically ~490 nm excitation and ~520 nm emission; for AMC, ~360-380 nm excitation and ~440-460 nm emission).

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve. This rate is proportional to the enzyme activity.

Visualizing the Enzymatic Reaction and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the enzymatic cleavage of a fluorogenic substrate and a typical experimental workflow for assessing substrate cross-reactivity.

Enzymatic_Cleavage cluster_substrate Intact Substrate (Non-fluorescent) cluster_products Cleaved Products Peptide Peptide Fluorophore Fluorophore D-Leu-Pro-Arg D-Leu-Pro-Arg Rh110 Rh110 D-Leu-Pro-Arg->Rh110 Cleavage Site Protease Protease D-Pro D-Pro Rh110->D-Pro Cleaved_Peptide D-Leu-Pro-Arg Protease->Cleaved_Peptide Cleavage Released_Fluorophore Rh110-D-Pro (Fluorescent) Protease->Released_Fluorophore

Caption: Enzymatic cleavage of this compound by a protease.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate_Sol Prepare Substrate Solution (this compound) Plate_Setup Dispense Substrate into 96-well Plate Substrate_Sol->Plate_Setup Enzyme_Panel Prepare Panel of Proteases (FXIa, Thrombin, FXa, etc.) Add_Enzymes Add Individual Proteases to Designated Wells Enzyme_Panel->Add_Enzymes Plate_Setup->Add_Enzymes Incubate Incubate at Controlled Temperature Add_Enzymes->Incubate Measure_Fluorescence Monitor Fluorescence Increase Over Time Incubate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates for Each Protease Measure_Fluorescence->Calculate_Rates Compare_Activity Compare Relative Activity of Each Protease Calculate_Rates->Compare_Activity

Caption: Experimental workflow for assessing protease cross-reactivity.

Conclusion

This compound serves as a valuable tool for the sensitive detection of Factor XIa. However, the lack of comprehensive, publicly accessible cross-reactivity data underscores the importance of careful experimental design and validation when using this and other peptide-based fluorogenic substrates. Researchers should consider performing in-house selectivity profiling against a panel of relevant proteases to ensure the accurate interpretation of their results. The selection of an appropriate substrate should be guided by the specific research question, the purity of the enzyme preparation, and the potential for off-target activities in the experimental system.

A Comparative Guide: Fluorogenic Factor XIa Assay vs. Traditional Clotting Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between a modern fluorogenic method for measuring Factor XIa (FXIa) activity, utilizing the substrate D-Leu-Pro-Arg-Rh110-D-Pro, and the traditional Activated Partial Thromboplastin Time (aPTT) clotting assay. Understanding the principles, performance, and practical considerations of each assay is crucial for researchers investigating the intrinsic coagulation pathway and developing novel anticoagulants targeting FXIa.

Introduction

Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade. Its measurement is pivotal in diagnosing congenital FXI deficiency and in the development of new antithrombotic therapies. The Activated Partial Thromboplastin Time (aPTT) has been the cornerstone for assessing the intrinsic and common pathways. However, with the advent of specific FXIa inhibitors, more direct and quantitative methods for measuring FXIa activity are required. This guide compares the performance of a specific fluorogenic FXIa assay with the aPTT, providing supporting data and detailed methodologies.

Principle of the Assays

This compound FXIa Assay

This is a kinetic fluorogenic assay that directly measures the enzymatic activity of Factor XIa. The substrate, this compound, is a synthetic peptide linked to a rhodamine 110 (Rh110) fluorophore. In its intact form, the substrate is non-fluorescent. When cleaved by FXIa, the Rh110 is released, producing a fluorescent signal that is directly proportional to the FXIa activity. This allows for a quantitative and real-time measurement of the enzyme's function.

Activated Partial Thromboplastin Time (aPTT)

The aPTT is a global, clot-based assay that evaluates the functionality of the intrinsic and common pathways of the coagulation cascade. The test is performed on platelet-poor plasma. An activator (e.g., silica, kaolin (B608303), or ellagic acid) is added to initiate the contact activation pathway, leading to the conversion of Factor XI to FXIa. Phospholipids are also added to provide a surface for the coagulation reactions. After a specific incubation period, calcium is added to trigger the coagulation cascade, and the time taken for a fibrin (B1330869) clot to form is measured. A prolonged aPTT can indicate a deficiency in one or more of the clotting factors in the intrinsic or common pathways, or the presence of an inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the coagulation cascade relevant to each assay and the general experimental workflows.

cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activator Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates This compound Assay This compound Assay Factor XIa->this compound Assay Measures direct activity Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with FVIIIa) Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Binds Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (FII) Prothrombin (FII) Factor Xa->Prothrombin (FII) Activates (with FVa) Thrombin (FIIa) Thrombin (FIIa) Prothrombin (FII)->Thrombin (FIIa) Fibrinogen (FI) Fibrinogen (FI) Thrombin (FIIa)->Fibrinogen (FI) Cleaves Fibrin Fibrin Fibrinogen (FI)->Fibrin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot aPTT Assay aPTT Assay Fibrin Clot->aPTT Assay Measures time to formation

Coagulation Cascade and Assay Targets

cluster_fluorogenic Fluorogenic FXIa Assay Workflow cluster_aptt aPTT Assay Workflow A1 Plasma Sample (with or without inhibitor) B1 Add FXIa A1->B1 C1 Add D-Leu-Pro-Arg- Rh110-D-Pro Substrate B1->C1 D1 Incubate at 37°C C1->D1 E1 Measure Fluorescence (kinetic read) D1->E1 F1 Calculate FXIa Activity (rate of fluorescence change) E1->F1 A2 Platelet-Poor Plasma B2 Add aPTT Reagent (Activator + Phospholipids) A2->B2 C2 Incubate at 37°C B2->C2 D2 Add Calcium Chloride C2->D2 E2 Measure Time to Fibrin Clot Formation D2->E2

General Experimental Workflows

Quantitative Data Comparison

FXIa Inhibitor Conc. (nM)Fluorogenic FXIa Assay (% Inhibition)aPTT (Clotting Time in seconds)aPTT Fold Increase over Baseline
0 (Baseline)0%30s1.0
1025%45s1.5
5075%75s2.5
10095%120s4.0

This is illustrative data based on trends observed in studies with FXIa inhibitors.

Studies on FXIa inhibitors demonstrate a dose-dependent prolongation of aPTT. The sensitivity of the aPTT to these inhibitors can vary depending on the activator used in the reagent. For instance, aPTT reagents containing kaolin or ellagic acid have shown high sensitivity to FXIa inhibitors.[1]

For comparison, a study on a fluorogenic anti-FXa assay and a chromogenic anti-FXa assay for measuring Low Molecular Weight Heparin (LMWH) activity in patient samples found a statistically significant correlation with an R² value of 0.72 (p<0.0001).[2] Similarly, a study comparing clot-based, chromogenic, and fluorescence immunoassays for Factor VIII inhibitors found significant correlations between the methods, with r values ranging from 0.54 to 0.65 (p<0.0001).[3] This suggests that while the methodologies are different, a good correlation between a specific enzymatic assay and a global clotting assay can be expected.

Experimental Protocols

Fluorogenic FXIa Assay Protocol (General)

This protocol is a general guideline and should be optimized for specific experimental conditions.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA).

    • Reconstitute the this compound substrate in DMSO to create a stock solution. Further dilute in assay buffer to the desired working concentration.

    • Prepare purified human FXIa and the test samples (e.g., plasma containing an inhibitor) in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the test sample to the wells.

    • Add purified FXIa to initiate the reaction (or, if measuring endogenous FXIa, this step is omitted).

    • Incubate for a defined period at 37°C.

    • Add the this compound substrate working solution to all wells to start the measurement.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 525 nm.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve.

    • The FXIa activity is proportional to the Vmax. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control.

Activated Partial Thromboplastin Time (aPTT) Protocol (Manual Method)
  • Sample and Reagent Preparation:

    • Collect whole blood in a tube containing 3.2% sodium citrate.

    • Centrifuge to obtain platelet-poor plasma (PPP).

    • Pre-warm the PPP sample, aPTT reagent (containing an activator and phospholipids), and 0.025 M calcium chloride solution to 37°C.

  • Assay Procedure:

    • Pipette 100 µL of PPP into a pre-warmed test tube.

    • Add 100 µL of the pre-warmed aPTT reagent to the test tube.

    • Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.

    • Forcibly add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch.

    • Continuously tilt the tube and observe for the formation of a fibrin clot.

  • Data Acquisition:

    • Stop the stopwatch as soon as the first signs of a fibrin clot appear.

    • The recorded time in seconds is the aPTT.

Comparison Summary

FeatureThis compound FXIa AssayActivated Partial Thromboplastin Time (aPTT)
Principle Kinetic, fluorogenic, direct measurement of FXIa enzymatic activity.Clot-based, endpoint, global assessment of the intrinsic and common pathways.
Specificity Highly specific for FXIa.Measures the combined function of multiple factors (XII, XI, IX, VIII, X, V, II, Fibrinogen).
Sensitivity High sensitivity, capable of detecting low levels of FXIa activity.Sensitivity to FXI deficiency can be variable; generally, factor levels need to be below 30-40% to prolong the aPTT.
Quantitation Highly quantitative, provides a rate of reaction.Semi-quantitative, provides a clotting time in seconds.
Throughput Easily adaptable to high-throughput screening (96- or 384-well plates).Lower throughput, especially with manual methods. Automated coagulometers improve throughput.
Interferences Less susceptible to interferences from other plasma components that affect clotting.Can be affected by lupus anticoagulants, heparin, and deficiencies in other clotting factors.
Application Ideal for basic research, inhibitor screening, and mechanistic studies of FXIa.Routine clinical screening for bleeding disorders, monitoring heparin therapy, and pre-surgical screening.

Conclusion

The this compound fluorogenic assay offers a highly specific, sensitive, and quantitative method for directly measuring FXIa activity. It is an invaluable tool for researchers developing and characterizing FXIa inhibitors, providing clear, mechanistic insights that are not available from global clotting assays.

The aPTT, while less specific, remains a crucial and widely used clinical screening test. It provides a functional readout of the entire intrinsic and common coagulation pathways. While a good correlation between the two assays is expected in the context of FXIa inhibition, the fluorogenic assay provides a more precise and direct measure of the target enzyme's activity.

The choice of assay, therefore, depends on the research or clinical question. For detailed mechanistic studies and high-throughput screening of FXIa inhibitors, the fluorogenic assay is superior. For broad screening of intrinsic pathway function and clinical monitoring of traditional anticoagulants, the aPTT remains the standard. For the development of new FXIa-targeting drugs, a combination of both assays provides a comprehensive understanding of a compound's mechanism and its overall effect on the coagulation system.

References

A Comparative Guide to the Sensitivity of FXIa Fluorogenic Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available and novel fluorogenic probes for the detection of Factor XIa (FXIa) activity. The selection of a suitable fluorogenic substrate is critical for the development of sensitive and reliable assays in thrombosis research and for the screening of FXIa inhibitors. This document summarizes key performance data, details experimental protocols, and visualizes the underlying principles and workflows.

Data Presentation: Quantitative Comparison of FXIa Fluorogenic Probes

The sensitivity and efficiency of a fluorogenic probe are determined by its kinetic parameters. A higher catalytic efficiency (kcat/KM) and a lower limit of detection (LOD) are indicative of a more sensitive probe. The following table summarizes the available quantitative data for a selection of FXIa fluorogenic probes.

Probe/SubstrateFluorophorePeptide Sequencekcat/KM (M⁻¹s⁻¹)Limit of Detection (LOD)Vendor/Source
Novel Probes
SMXI19[1]ACCAc-Tyr(2,6-Cl₂-Z)-Dht-His(Bzl)-Arg-ACC247,000 ± 5,000Not explicitly reportedResearch Article
SMXI5[1]ACCAc-Tyr(2,6-Cl₂-Z)-Nle-Glu(Bzl)-Arg-ACCNot reported, but identified as a lead sequenceNot explicitly reportedResearch Article
P-SMXI52[2]BODIPY FLBODIPY FL-Tyr(2,6-Cl₂-Z)-Nle-Glu(Bzl)-Arg-AAN-linkerNot directly comparable (kobs/I = 3,120 ± 100 M⁻¹s⁻¹)Detectable at 2 µM in plasma[2]Research Article
Ultrasensitive SubstrateNot SpecifiedNot SpecifiedNot Specified10 fMResearch Article
Commercially Available Probes
(LPR)-ANSN[3]ANSNNot specified, likely contains LPR sequencekcat = 53 s⁻¹, KM = 75 µMNot specifiedCryopep
(EGR)-ANSN[4][5]ANSNNot specified, likely contains EGR sequencekcat = 82 s⁻¹, KM = 225 µMNot specifiedCryopep
Alternative Assay (for sensitivity reference)
Rox Factor XIa (Chromogenic)pNANot applicableNot applicable0.03 mIU/mLRossix

Note: The kcat/KM value for P-SMXI52 is an apparent second-order rate constant for inhibition and not directly comparable to the catalytic efficiency of substrates. The limit of detection for the ultrasensitive substrate is cited from a research paper and may not be commercially available.

Signaling Pathway and Experimental Workflow

To understand the principles behind the use of these probes, the following diagrams illustrate the general mechanism of a fluorogenic protease substrate and a typical experimental workflow for comparing their sensitivity.

signaling_pathway Mechanism of a Fluorogenic Protease Substrate FXIa Factor XIa (Protease) Complex Enzyme-Substrate Complex FXIa->Complex Binding Substrate Fluorogenic Substrate (Peptide-Fluorophore) Substrate->Complex Cleavage Cleavage of Peptide Bond Complex->Cleavage Catalysis Products Cleaved Peptide Cleavage->Products Fluorophore Free Fluorophore (Fluorescent) Cleavage->Fluorophore

Mechanism of a Fluorogenic Protease Substrate

experimental_workflow Workflow for Sensitivity Comparison of FXIa Fluorogenic Probes cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis FXIa_prep Prepare serial dilutions of Factor XIa Incubation Incubate FXIa dilutions with each probe FXIa_prep->Incubation Probe_prep Prepare solutions of different fluorogenic probes Probe_prep->Incubation Measurement Measure fluorescence intensity over time Incubation->Measurement Kinetics Determine kinetic parameters (Km, kcat, kcat/Km) Measurement->Kinetics LOD Calculate Limit of Detection (LOD) Measurement->LOD Comparison Compare sensitivity and efficiency Kinetics->Comparison LOD->Comparison

Workflow for Sensitivity Comparison

Experimental Protocols

The following are generalized protocols for determining the kinetic parameters and sensitivity of FXIa fluorogenic probes, based on methodologies described in the cited literature.

I. Determination of Kinetic Parameters (kcat and KM)

This protocol is adapted from studies on novel FXIa substrates.

Materials:

  • Purified human Factor XIa

  • Fluorogenic FXIa substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of purified human FXIa in Assay Buffer. The final concentration in the well will depend on the substrate's sensitivity but is typically in the low nanomolar range.

  • Substrate Preparation: Prepare a series of dilutions of the fluorogenic substrate in Assay Buffer. The concentrations should span a range above and below the expected KM value.

  • Assay Setup: To the wells of a 96-well black microplate, add the FXIa solution.

  • Initiation of Reaction: To initiate the reaction, add the different concentrations of the substrate solution to the wells containing the enzyme. The final volume in each well should be consistent (e.g., 100 µL).

  • Fluorescence Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader. Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths will depend on the specific fluorophore (e.g., Ex/Em = 355/460 nm for ACC; Ex/Em = 485/520 nm for BODIPY FL; Ex/Em = 352/470 nm for ANSN).

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration.

    • Plot the initial velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.

    • Calculate the kcat value from Vmax and the enzyme concentration (Vmax = kcat * [E]).

    • The catalytic efficiency is then calculated as kcat/KM.

II. Determination of the Limit of Detection (LOD)

This protocol outlines a general method for determining the lowest concentration of FXIa that can be reliably detected.

Materials:

  • Purified human Factor XIa

  • Fluorogenic FXIa substrate (at a concentration around its KM value)

  • Assay Buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme Dilution Series: Prepare a fine-grained serial dilution of purified human FXIa in Assay Buffer, starting from a low nanomolar concentration down to the femtomolar range. Include a blank control with no enzyme.

  • Substrate Preparation: Prepare a working solution of the fluorogenic substrate in Assay Buffer at a concentration close to its KM value.

  • Assay Setup: Add the different dilutions of FXIa to multiple replicate wells of a 96-well black microplate.

  • Reaction Initiation: Add the substrate solution to all wells.

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at a specific time point where the signal from the lowest concentrations of FXIa is distinguishable from the blank.

  • Data Analysis:

    • Calculate the mean and standard deviation of the fluorescence signal for the blank samples.

    • The Limit of Detection (LOD) is typically calculated as the mean of the blank plus three times the standard deviation of the blank.

    • Determine the FXIa concentration that corresponds to this fluorescence value from the standard curve of FXIa concentration versus fluorescence.

Conclusion

The choice of a fluorogenic probe for FXIa activity measurement depends on the specific requirements of the assay, particularly the desired sensitivity. The novel ACC-labeled substrate SMXI19 demonstrates the highest reported catalytic efficiency among the listed options, suggesting it is a highly sensitive probe for kinetic studies. For applications requiring the utmost sensitivity, specialized ultrasensitive substrates may be necessary, although their commercial availability could be limited. Commercially available ANSN-based substrates from vendors like Cryopep offer readily accessible options with defined kinetic parameters. When selecting a probe, it is crucial to consider not only its sensitivity but also its specificity against other coagulation proteases, especially if working with complex biological samples. The provided protocols offer a framework for researchers to evaluate and compare the performance of different FXIa fluorogenic probes in their own laboratory settings.

References

Performance Under the Microscope: A Comparative Guide to the Factor XIa Substrate D-Leu-Pro-Arg-Rh110-D-Pro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of coagulation and the development of antithrombotic therapies, the selection of a sensitive and specific substrate for Factor XIa (FXIa) is paramount. This guide provides a detailed comparison of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, placing its performance in context with alternative substrates and providing the necessary experimental details for its effective implementation.

This compound is a synthetic fluorogenic substrate designed for the specific detection of Factor XIa activity.[1][2][3] Its architecture features a peptide sequence (D-Leu-Pro-Arg) recognized by FXIa, linked to a Rhodamine 110 (Rh110) fluorophore. The fluorescence of Rh110 is quenched by a C-terminal D-Proline (D-Pro) residue. Upon cleavage of the peptide by FXIa, the Rh110 fluorophore is liberated, resulting in a significant increase in fluorescence intensity that is directly proportional to FXIa activity. The asymmetric design, with the D-Pro blocking group, ensures a single cleavage event, simplifying kinetic analysis.

Quantitative Performance Metrics: A Comparative Analysis

SubstrateTarget EnzymeFluorophoreKm (µM)VmaxCatalytic Efficiency (kcat/Km)Excitation (nm)Emission (nm)
This compound Factor XIa Rhodamine 110 2.3 Not AvailableNot Available~498~521
Boc-EGR-ANSNFactor XIaANSN22582 s⁻¹3.64 x 10⁵ M⁻¹s⁻¹352470
Boc-IEGR-AMCFactor XaAMCNot AvailableNot AvailableNot Available~350~450
Pefafluor FXaFactor XaAMC220162 s⁻¹~7.4 x 10⁵ M⁻¹s⁻¹342440

Note: Data for alternative substrates are provided for comparative context. Direct comparison of catalytic efficiency is challenging without Vmax for the primary substrate.

The Fluorophore Advantage: Rhodamine 110 vs. Alternatives

The choice of fluorophore is a critical determinant of a substrate's sensitivity and utility in high-throughput screening and complex biological samples. Rhodamine 110-based substrates, such as this compound, offer several advantages over traditional coumarin-based fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC).[4]

FeatureRhodamine 1107-Amino-4-methylcoumarin (AMC)
Sensitivity High (up to 300-fold more sensitive)Standard
Signal-to-Background Ratio HighLower
Excitation/Emission Wavelengths Red-shifted (~498 nm / ~521 nm)UV/blue-shifted (~350 nm / ~450 nm)
Interference from Compounds Less susceptibleProne to interference
pH Stability Stable over a wide pH rangeCan be pH-sensitive

The red-shifted excitation and emission spectra of Rhodamine 110 minimize interference from autofluorescent compounds often present in biological samples and compound libraries, leading to a superior signal-to-background ratio.[4]

Experimental Protocols

Fluorometric Factor XIa Activity Assay

This protocol is adapted from standard fluorometric protease assays and is suitable for determining FXIa activity using this compound.

Materials:

  • Purified human Factor XIa

  • This compound substrate

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation and emission wavelengths set to ~498 nm and ~521 nm, respectively.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the FXIa enzyme and the substrate to the desired working concentrations in Assay Buffer immediately before use.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • For inhibitor studies, add the test compound to the appropriate wells.

    • Add 25 µL of the diluted FXIa enzyme solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitors to equilibrate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the this compound substrate solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • For kinetic parameter determination, perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathway and Experimental Workflow

Factor XIa plays a crucial role in the intrinsic pathway of the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X + VIIIa VIIIa Factor VIIIa TissueFactor Tissue Factor VIIa_TF VIIa-TF Complex TissueFactor->VIIa_TF VIIa Factor VIIa VIIa->VIIa_TF VIIa_TF->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin + Va Va Factor Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin

Caption: The Coagulation Cascade.

The experimental workflow for evaluating the performance of this compound involves a series of steps from reagent preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Assay Buffer, Enzyme, and Substrate Solutions PlateSetup Set up 96-well plate (Buffer, Inhibitor, Enzyme) ReagentPrep->PlateSetup Incubation Incubate at 37°C PlateSetup->Incubation ReactionStart Initiate reaction with Substrate Addition Incubation->ReactionStart Measurement Kinetic Fluorescence Measurement ReactionStart->Measurement RateCalc Calculate Reaction Rate (Slope of Fluorescence vs. Time) Measurement->RateCalc KineticAnalysis Michaelis-Menten Kinetics (Km, Vmax) RateCalc->KineticAnalysis

Caption: FXIa Assay Workflow.

References

A Head-to-Head Comparison: Benchmarking the Fluorogenic Substrate D-Leu-Pro-Arg-Rh110-D-Pro Against Gold Standard Assays for Factor XIa Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of coagulation and thrombosis, the accurate and sensitive measurement of Factor XIa (FXIa) activity is paramount. This guide provides an objective comparison of the novel fluorogenic substrate, D-Leu-Pro-Arg-Rh110-D-Pro, with gold standard assays for quantifying FXIa activity. We will delve into the performance characteristics, supported by experimental data, and provide detailed methodologies to assist in the selection of the most appropriate assay for your research needs.

Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a key target for the development of novel antithrombotic therapies. The ability to precisely measure its enzymatic activity is essential for inhibitor screening, kinetic studies, and diagnostic applications. While traditional methods have long served the research community, advancements in substrate chemistry offer new tools with potentially enhanced performance.

This guide benchmarks the rhodamine 110-based substrate, this compound, against established gold standard methods: chromogenic assays utilizing p-nitroanilide (pNA) substrates and fluorogenic assays based on 7-amino-4-methylcoumarin (B1665955) (AMC). Furthermore, we will discuss the role of High-Performance Liquid Chromatography (HPLC) as an orthogonal method for assay validation.

Performance at a Glance: A Comparative Summary

The selection of an appropriate assay is often a trade-off between sensitivity, convenience, and cost. The following table summarizes the key performance metrics of this compound in comparison to gold standard FXIa assays. Rhodamine 110-based substrates are reported to offer significantly higher sensitivity, in some cases up to 300-fold, compared to their AMC counterparts.

FeatureThis compoundChromogenic (pNA-based) AssayFluorogenic (AMC-based) Assay
Principle Fluorogenic (Rhodamine 110)ColorimetricFluorogenic (AMC)
Detection Fluorescence (Ex/Em: ~498/~521 nm)Absorbance (405 nm)Fluorescence (Ex/Em: ~380/~460 nm)
Sensitivity Very HighModerateHigh
Limit of Detection Potentially in the low pM range~0.03 - 2.5 mIU/mL[1]Generally lower than Rh110-based assays
Signal-to-Background HighModerateHigh
Throughput High (96/384-well plate compatible)High (96/384-well plate compatible)High (96/384-well plate compatible)
Interference Less susceptible to compound autofluorescencePotential for colorimetric interferenceSusceptible to UV-range compound interference
Kinetic Analysis Simplified kinetics due to asymmetric designPossiblePossible

The Coagulation Cascade: The Role of Factor XIa

Factor XIa plays a pivotal role in the amplification of the coagulation cascade. Understanding this pathway is crucial for interpreting the significance of FXIa activity measurements.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Contact Activation Contact Activation FXII FXII Contact Activation->FXII activates FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FXIa_Substrate This compound (Non-fluorescent) FXIa->FXIa_Substrate cleaves FIXa FIXa FIX->FIXa FX FX FIXa->FX activates (with FVIIIa) FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Fluorescence Rhodamine 110 (Fluorescent) FXIa_Substrate->Fluorescence experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, and Substrate Solutions Plate_Setup Pipette Reagents into 96-well Plate Reagent_Prep->Plate_Setup Initiate Initiate Reaction by Adding Enzyme or Substrate Plate_Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Fluorescence or Absorbance Kinetically Incubate->Measure Calculate_Rate Calculate Initial Velocity (V₀) Measure->Calculate_Rate Determine_Activity Determine FXIa Activity Calculate_Rate->Determine_Activity

References

Assessing Lot-to-Lot Variability of D-Leu-Pro-Arg-Rh110-D-Pro: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Quantitative Comparison of Substrate Lots

To ensure the reliability of enzymatic assays, it is crucial to evaluate the performance of each new lot of substrate. The following table summarizes hypothetical data from a comparative analysis of three different lots of D-Leu-Pro-Arg-Rh110-D-Pro against a commercially available alternative.

ParameterThis compound (Lot 1)This compound (Lot 2)This compound (Lot 3)Alternative FXIa Substrate-520 (Lot A)
Purity (HPLC) 98.5%95.2%98.9%99.1%
Concentration (A490) 1.05 mM0.98 mM1.02 mM1.00 mM
Michaelis Constant (Km) 15.2 µM18.9 µM15.5 µM14.8 µM
Maximum Velocity (Vmax) 125 Relative Fluorescence Units (RFU)/sec105 RFU/sec128 RFU/sec130 RFU/sec
Signal-to-Background Ratio 35.428.136.238.5

Experimental Protocols

A detailed methodology is essential for the accurate assessment of substrate performance. The following protocols outline the key experiments cited in the data table.

Purity and Concentration Determination
  • Purity: The purity of each substrate lot was determined by High-Performance Liquid Chromatography (HPLC). A C18 column was used with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). The purity was calculated as the percentage of the area of the main peak relative to the total area of all peaks.

  • Concentration: The concentration of the stock solutions was determined by measuring the absorbance of Rhodamine 110 at 490 nm after complete enzymatic cleavage of the substrate. A standard curve of known concentrations of Rhodamine 110 was used for quantification.

Enzyme Kinetic Analysis
  • Assay Principle: The kinetic parameters (Km and Vmax) were determined by measuring the initial reaction rates at various substrate concentrations. The cleavage of the substrate by Factor XIa (FXIa) releases the fluorophore Rhodamine 110, resulting in an increase in fluorescence intensity.[1][2][3][4][5]

  • Procedure:

    • A series of substrate dilutions were prepared in the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 8.0).

    • The substrate dilutions were added to a 96-well black microplate.

    • The enzymatic reaction was initiated by adding a fixed concentration of purified FXIa to each well.

    • The fluorescence intensity was measured kinetically over 30 minutes at an excitation wavelength of 490 nm and an emission wavelength of 520 nm using a fluorescence plate reader.

    • The initial reaction velocities (V) were calculated from the linear phase of the fluorescence curves.

    • The kinetic parameters, Km and Vmax, were determined by fitting the plot of initial velocity versus substrate concentration to the Michaelis-Menten equation.

Signal-to-Background Ratio Determination
  • Procedure:

    • The signal was determined as the fluorescence intensity after a 30-minute incubation of the substrate with FXIa at a substrate concentration equal to the determined Km value.

    • The background was determined as the fluorescence intensity of the substrate in the assay buffer without the enzyme after the same incubation period.

    • The signal-to-background ratio was calculated by dividing the signal by the background fluorescence.

Workflow for Assessing Lot-to-Lot Variability

The following diagram illustrates the logical workflow for a comprehensive assessment of the lot-to-lot variability of fluorogenic substrates.

G cluster_0 Substrate Procurement and Preparation cluster_1 Quality Control and Characterization cluster_2 Data Analysis and Comparison Lot1 This compound (Lot 1) Prep Prepare Stock Solutions (e.g., in DMSO) Lot1->Prep Lot2 This compound (Lot 2) Lot2->Prep Lot3 This compound (Lot 3) Lot3->Prep Alt Alternative FXIa Substrate-520 (Lot A) Alt->Prep QC Purity (HPLC) & Concentration (Absorbance) Prep->QC Kinetics Enzyme Kinetic Analysis (Km and Vmax) QC->Kinetics SB Signal-to-Background Ratio Kinetics->SB Compare Compare Data Across Lots and Alternatives SB->Compare Decision Accept or Reject Lot Compare->Decision

Caption: Workflow for assessing lot-to-lot variability.

Conclusion

The hypothetical data presented highlight the potential for significant variability between different lots of this compound. Lot 2, for instance, shows lower purity and a consequently reduced Vmax and signal-to-background ratio, which could negatively impact assay sensitivity and reproducibility. In contrast, Lots 1 and 3 demonstrate performance characteristics comparable to the alternative substrate. This underscores the critical need for in-house validation of each new substrate lot before its use in critical experiments. By implementing a rigorous quality control workflow, researchers can ensure the reliability of their enzymatic assays and the integrity of their scientific findings.

References

A Comparative Guide to Fluorogenic Substrates for Determining Factor XIa Inhibitor Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro with alternative methods for the determination of Factor XIa (FXIa) inhibitor potency. The information presented is intended to assist researchers in selecting the most suitable assay for their specific needs, with a focus on data-driven comparisons and detailed experimental protocols.

Introduction to Factor XIa and Inhibitor Screening

Factor XIa is a crucial serine protease in the intrinsic pathway of the blood coagulation cascade. Its role in the amplification of thrombin generation makes it a key target for the development of novel anticoagulants with a potentially lower bleeding risk compared to traditional therapies. The accurate determination of inhibitor potency against FXIa is paramount in the drug discovery process. Fluorogenic substrates are powerful tools for this purpose, offering high sensitivity and a continuous assay format suitable for high-throughput screening.

This compound is a fluorogenic substrate designed for the detection of FXIa activity. It incorporates the Rhodamine 110 (Rh110) fluorophore, which is released upon enzymatic cleavage of the peptide sequence, resulting in a significant increase in fluorescence intensity[1][2][3][4]. This guide will compare the utility of this substrate with other established fluorogenic and chromogenic substrates for FXIa.

Comparison of Fluorogenic Substrates for FXIa

The selection of an appropriate substrate is critical for the development of a robust and sensitive inhibitor screening assay. The ideal substrate exhibits a high turnover rate (kcat) and a low Michaelis constant (Km), resulting in a high catalytic efficiency (kcat/Km).

Substrate NameFluorophore/ChromophoreTarget Enzyme(s)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Key Features & Considerations
This compound Rhodamine 110Factor XIaData not availableData not availableData not availableRh110 offers high sensitivity and red-shifted spectra to reduce interference from autofluorescent compounds. The bis-amide nature of some Rh110 substrates can lead to a two-step cleavage, potentially complicating kinetic analysis[5].
Ac-Tyr(2,6-Cl₂-Z)-Nle-Glu(Bzl)-Arg-ACCACCFactor XIa, APC, Thrombin, FXa16.3 ± 1.5 (for FXIa)Data not available13,500 ± 1,200 (for FXIa)Demonstrates high selectivity for FXIa over other coagulation proteases[6].
Ac-Tyr(2,6-Cl₂-Z)-Dht-His(Bzl)-Arg-ACCACCFactor XIa, APC, Thrombin, FXa25.0 ± 4.0 (for FXIa)Data not available12,400 ± 2,000 (for FXIa)Another selective substrate for FXIa identified through library screening[6].
L-EGR-ANSNANSNFactor XIa, Factor IIa, Factor Xa, Protein Ca225 (for FXIa)82 (for FXIa)364,444 (for FXIa)Commercially available substrate with published kinetic parameters. Also cleaved by other coagulation factors.
S-2366pNA (Chromogenic)Factor XIaData not availableData not availableData not availableA chromogenic substrate commonly used for FXIa activity measurement. The assay is monitored by absorbance, which can be less sensitive than fluorescence[6].

ACC: 7-amino-4-carbamoylmethylcoumarin; ANSN: 6-amino-1-naphthalene-sulfonamide; pNA: p-nitroaniline

Experimental Protocols

Determination of Kinetic Parameters (Km and kcat) for a Fluorogenic Substrate

This protocol describes a general method to determine the Michaelis-Menten constants for a given substrate, which is essential for characterizing its performance.

Materials:

  • Purified human Factor XIa

  • Fluorogenic substrate (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA)

  • DMSO (for dissolving the substrate)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Create a series of dilutions of the substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Enzyme Preparation: Dilute the purified FXIa in Assay Buffer to a final concentration that ensures a linear reaction rate over the desired time course. The optimal concentration should be determined empirically.

  • Assay Setup: To the wells of a black 96-well microplate, add 50 µL of each substrate dilution. Include a "no enzyme" control containing only the substrate and Assay Buffer for background fluorescence correction.

  • Initiate Reaction: Add 50 µL of the diluted FXIa solution to each well to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., for Rhodamine 110, Ex/Em ≈ 498/521 nm) at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the readings for each substrate concentration.

    • Plot fluorescence intensity versus time for each concentration. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

    • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

Protocol for Determining Inhibitor Potency (IC50)

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FXIa.

Materials:

  • Purified human Factor XIa

  • Fluorogenic substrate (e.g., this compound) at a concentration equal to its Km

  • Test inhibitors at various concentrations

  • Assay Buffer (as described above)

  • DMSO (for dissolving inhibitors and substrate)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it in Assay Buffer to a working concentration of 2x the Km value.

    • Prepare a stock solution of purified FXIa in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in Assay Buffer to achieve a range of final concentrations. Include a vehicle control (DMSO in Assay Buffer).

  • Assay Setup:

    • Add 25 µL of the inhibitor dilutions (or vehicle control) to the wells of a black 96-well microplate.

    • Add 50 µL of the diluted FXIa solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the 2x substrate solution to each well to start the reaction.

  • Measure Fluorescence: Immediately measure the fluorescence kinetically as described in the kinetic parameter determination protocol.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Context: Pathways and Workflows

To provide a clearer understanding of the experimental context, the following diagrams illustrate the coagulation cascade and a general workflow for inhibitor screening.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin Polymerizes to form clot

Caption: The Coagulation Cascade Highlighting Factor XIa's Role.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors, Buffer) Dispense Dispense Inhibitor and Enzyme into 96-well plate Reagents->Dispense Incubate Pre-incubate Enzyme and Inhibitor Dispense->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Calculate_V0 Calculate Initial Velocity (V₀) Measure->Calculate_V0 Calculate_Inhibition Calculate % Inhibition Calculate_V0->Calculate_Inhibition Plot Plot Dose-Response Curve Calculate_Inhibition->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: General Workflow for Fluorometric Protease Inhibitor Screening.

Conclusion

The selection of a fluorogenic substrate for FXIa inhibitor potency determination requires careful consideration of sensitivity, selectivity, and the availability of kinetic data. While this compound, with its Rhodamine 110 fluorophore, offers the promise of high sensitivity, the lack of publicly available kinetic data necessitates that researchers perform their own characterization using the protocols outlined in this guide. For comparative studies, substrates with well-defined kinetic parameters, such as ACC or ANSN-based alternatives, provide a valuable benchmark. By following standardized protocols and carefully analyzing the resulting data, researchers can confidently assess the potency of novel FXIa inhibitors and accelerate the development of new antithrombotic therapies.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.